FTI-2148
Description
Properties
IUPAC Name |
(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-16-5-3-4-6-19(16)21-11-17(12-25-13-18-14-26-15-27-18)7-8-20(21)23(29)28-22(24(30)31)9-10-32-2/h3-8,11,14-15,22,25H,9-10,12-13H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULAYTGUTXCHSV-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FTI-2148: A Technical Guide to a Dual Farnesyltransferase and Geranylgeranyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2148 is a potent, non-thiol-containing peptidomimetic that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I). Developed as a tool to probe the signaling pathways dependent on protein prenylation, this compound has demonstrated significant preclinical antitumor activity. Its mechanism of action centers on the inhibition of post-translational modification of key signaling proteins, most notably members of the Ras superfamily of small GTPases. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, effects on cellular signaling, and preclinical efficacy. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Introduction
Protein prenylation, the covalent attachment of isoprenoid lipids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) to C-terminal cysteine residues of proteins, is a critical post-translational modification. This process is catalyzed by a family of enzymes including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases). Prenylation is essential for the proper subcellular localization and function of a multitude of proteins involved in critical cellular processes, including signal transduction, cell proliferation, and cytoskeletal organization.
The Ras family of small GTPases, which includes H-Ras, K-Ras, and N-Ras, are key regulators of cell growth and differentiation. Activating mutations in Ras genes are found in a high percentage of human cancers, making the Ras signaling pathway a prime target for anticancer drug development. Since Ras proteins require farnesylation for their membrane association and subsequent activation of downstream signaling cascades, inhibitors of FTase were developed as a therapeutic strategy.
This compound is a highly selective inhibitor of FTase, with secondary activity against GGTase I.[1][2][3] As a RAS C-terminal mimetic, it competitively inhibits the farnesylation of Ras and other farnesylated proteins, thereby disrupting their function. This guide details the biochemical and cellular activity of this compound, its impact on key signaling pathways, and its demonstrated antitumor effects in preclinical models.
Biochemical and Cellular Activity
This compound exhibits potent and selective inhibition of FTase. Its activity has been characterized both in enzymatic assays and in whole-cell systems.
In Vitro Enzyme Inhibition
This compound demonstrates nanomolar potency against FTase, while its inhibitory activity against GGTase I is significantly lower, highlighting its selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | IC50 (nM) | Reference |
| Farnesyltransferase (FTase) | 1.4 | [1][2][3] |
| Geranylgeranyltransferase I (GGTase I) | 1700 | [1][2][3] |
Whole-Cell Activity
The cellular activity of this compound is often assessed using its corresponding methyl ester prodrug, FTI-2153, which exhibits enhanced cell permeability. FTI-2153 is intracellularly converted to the active inhibitor, this compound.
Table 2: Whole-Cell Inhibitory Activity of FTI-2153 (Prodrug of this compound)
| Target Protein Processing | IC50 (nM) | Reference |
| H-Ras | 10 | [1][2][3] |
| Rap1A (GGTase I substrate) | >30,000 | [1][2][3] |
These data demonstrate the high potency and selectivity of this compound/FTI-2153 for inhibiting protein farnesylation over geranylgeranylation in a cellular context.
Signaling Pathways
The primary molecular target of this compound is the Ras signaling pathway. By preventing the farnesylation of Ras proteins, this compound inhibits their localization to the plasma membrane, a prerequisite for their activation and downstream signaling.
Ras-Raf-MAPK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to effectively suppress the constitutive activation of the MAPK pathway in tumor cells harboring oncogenic Ras.[2][3]
Caption: this compound inhibits the Ras-Raf-MAPK signaling pathway.
Rho GTPase Pathway
Members of the Rho family of small GTPases, such as RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. While some Rho proteins are geranylgeranylated, others can be farnesylated. The dual inhibitory activity of this compound, though weaker for GGTase I, suggests potential effects on Rho-mediated processes. Inhibition of Rho protein prenylation can disrupt their membrane localization and function, leading to alterations in cell morphology and motility.
Caption: this compound can affect the Rho GTPase signaling pathway.
Preclinical Antitumor Efficacy
This compound has demonstrated significant antitumor activity in preclinical models, both as a monotherapy and in combination with cytotoxic agents.
In Vitro Antitumor Activity
The prodrug FTI-2153 effectively inhibits the anchorage-independent growth of human tumor cells in soft agar, a hallmark of malignant transformation.
Table 3: Inhibition of Anchorage-Independent Growth of Human Tumor Cells by FTI-2153
| Cell Line | Tumor Type | IC50 (nM) | Reference |
| A-549 | Lung Adenocarcinoma | Not explicitly stated, but effective | [2][3] |
| H-Ras transformed NIH3T3 | Fibroblasts | Not explicitly stated, but effective | [2][3] |
In Vivo Antitumor Activity
In vivo studies using nude mouse xenograft models have confirmed the antitumor efficacy of this compound.
Table 4: In Vivo Antitumor Efficacy of this compound in A-549 Human Lung Adenocarcinoma Xenografts
| Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| 25 (i.p. via minipump) | 15 days | 33 | [2][3] |
| 50 (i.p. via minipump) | 15 days | 67 | [2][3] |
| 100 (i.p. via minipump) | 15 days | 91 | [2][3] |
Furthermore, combination therapy of this compound with standard cytotoxic agents such as cisplatin, gemcitabine, and Taxol resulted in greater antitumor efficacy than monotherapy in the A-549 xenograft model.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Farnesyltransferase and Geranylgeranyltransferase I Inhibition Assays
Caption: Workflow for FTase and GGTase I inhibition assays.
Protocol:
-
Enzyme Source: Recombinant human FTase and GGTase I.
-
Substrates: [³H]Farnesyl pyrophosphate ([³H]FPP) for FTase and [³H]geranylgeranyl pyrophosphate ([³H]GGPP) for GGTase I. A biotinylated peptide substrate (e.g., biotin-CVIM for FTase) is used.
-
Assay Buffer: A suitable buffer containing MgCl₂, ZnCl₂, and DTT.
-
Procedure: a. The enzyme is incubated with varying concentrations of this compound in the assay buffer. b. The reaction is initiated by the addition of the radiolabeled isoprenoid and the biotinylated peptide substrate. c. The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes). d. The reaction is terminated by the addition of acidified ethanol. e. The mixture is transferred to a streptavidin-coated microtiter plate and incubated to allow the biotinylated peptide to bind. f. The plate is washed to remove unincorporated radiolabeled isoprenoid. g. The amount of radioactivity incorporated into the peptide is determined by liquid scintillation counting. h. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Ras Processing
Caption: Workflow for Western blot analysis of Ras processing.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., H-Ras transformed NIH3T3) are cultured in appropriate media. Cells are treated with various concentrations of FTI-2153 for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: a. The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). b. The membrane is incubated with a primary antibody specific for Ras. c. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Inhibition of farnesylation results in a slower migrating, unprocessed form of Ras, which can be distinguished from the faster-migrating, processed form.
Soft Agar Colony Formation Assay
Protocol:
-
Base Agar Layer: A layer of 0.6% agar in complete medium is prepared in 6-well plates and allowed to solidify.
-
Cell Layer: Cells (e.g., A-549) are suspended in 0.3% agar in complete medium containing various concentrations of FTI-2153 and layered on top of the base agar.
-
Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 weeks, with the addition of fresh medium containing the inhibitor every few days.
-
Staining and Counting: Colonies are stained with crystal violet and counted using a microscope. The number of colonies in treated wells is compared to that in untreated control wells to determine the IC50 for inhibition of anchorage-independent growth.
In Vivo Xenograft Study
Protocol:
-
Animal Model: Athymic nude mice (nu/nu) are used.
-
Tumor Cell Implantation: A-549 human lung adenocarcinoma cells are injected subcutaneously into the flank of the mice.
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, for example, via intraperitoneally implanted osmotic pumps, at various doses. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Conclusion
This compound is a valuable research tool for investigating the roles of protein farnesylation and, to a lesser extent, geranylgeranylation in cellular signaling and cancer biology. Its high potency and selectivity for FTase make it a specific probe for studying Ras-dependent pathways. The preclinical data demonstrate its potential as an antitumor agent, both alone and in combination with existing chemotherapies. The detailed protocols and compiled data in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of novel anticancer strategies targeting protein prenylation.
References
FTI-2148: A Technical Guide to its Core Targets in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2148 is a potent, peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of a variety of cellular proteins implicated in oncogenesis. While initially developed to target the Ras family of oncoproteins, the anti-cancer effects of this compound are now understood to be more complex, involving a broader range of farnesylated proteins that regulate key cellular processes such as cell cycle progression, apoptosis, and cytoskeletal organization. This technical guide provides an in-depth overview of the primary molecular targets of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Primary Enzymatic Targets: Farnesyltransferase and Geranylgeranyltransferase-I
This compound acts as a dual inhibitor of protein farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase-I (GGTase-I). These enzymes catalyze the attachment of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively, to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This prenylation step is essential for the proper subcellular localization and function of these proteins.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Enzyme Target | IC50 (nM) |
| Mammalian Farnesyltransferase (FTase) | 0.82 - 1.4 |
| Mammalian Geranylgeranyltransferase-I (GGTase-I) | 1700 |
| P. falciparum Farnesyltransferase | 15 |
Key Protein Targets and Downstream Effects
The inhibition of FTase by this compound disrupts the function of numerous proteins critical for cancer cell survival and proliferation.
The Ras Superfamily of Small GTPases
While Ras proteins were the initial intended targets of farnesyltransferase inhibitors, their role in the efficacy of these drugs is nuanced. H-Ras is exclusively farnesylated, making it sensitive to FTase inhibition. However, K-Ras and N-Ras can undergo alternative prenylation by GGTase-I when FTase is inhibited, providing a mechanism of resistance.[1] Despite this, this compound has shown efficacy in tumors with K-Ras mutations, suggesting the involvement of other farnesylated targets.
RhoB: A Critical Mediator of this compound's Anti-tumor Activity
RhoB is a member of the Rho family of small GTPases and is a key target in the mechanism of action of this compound. Unlike other Rho proteins, RhoB is post-translationally modified by either farnesylation or geranylgeranylation. Treatment with this compound blocks the farnesylation of RhoB, leading to a compensatory increase in its geranylgeranylation. This switch from a farnesylated (RhoB-F) to a geranylgeranylated (RhoB-GG) form is crucial for the anti-proliferative effects of the drug. The accumulation of RhoB-GG has been shown to induce cell cycle arrest, at least in part, through the upregulation of the cyclin-dependent kinase inhibitor p21.
Centromere Proteins E and F (CENP-E and CENP-F)
CENP-E and CENP-F are large coiled-coil proteins that localize to the kinetochore during mitosis and are essential for proper chromosome segregation. Both proteins contain a C-terminal CAAX box and are known to be farnesylated.[3][4][5] Inhibition of farnesylation by agents like this compound can disrupt the localization and function of CENP-E and CENP-F, leading to mitotic defects and ultimately, apoptosis.[5][6][7] This represents a Ras-independent mechanism by which this compound can exert its anti-cancer effects.
Table 2: Preclinical Efficacy of this compound [1][2]
| Cancer Model | Treatment | Outcome |
| Human Lung Adenocarcinoma (A-549) Xenograft | 25 or 50 mg/kg/day (i.p.) | 91% tumor growth inhibition |
| Human Xenograft Nude Mouse Model | 25 mg/kg/day (s.c.) for 14 days | 77% tumor growth inhibition |
| ras Transgenic Mouse Model (Breast Cancer) | 100 mg/kg/day (s.c.) for 14 days | 87 ± 3% tumor regression |
Signaling Pathway Modulation
The inhibition of protein farnesylation by this compound leads to the modulation of several critical signaling pathways in cancer cells.
The Ras-Raf-MEK-ERK (MAPK) Signaling Pathway
By preventing the farnesylation and subsequent membrane localization of Ras, this compound can inhibit the downstream Ras-Raf-MEK-ERK signaling cascade.[8][9][10][11][12] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell proliferation, survival, and differentiation.
The PI3K-Akt-mTOR Signaling Pathway
The PI3K-Akt-mTOR pathway is another critical pro-survival signaling network that can be affected by this compound.[13][14][15][16][17] The activation of this pathway is often dependent on membrane-localized proteins, including Ras. By inhibiting Ras farnesylation, this compound can lead to the downregulation of Akt and mTOR activity, thereby promoting apoptosis and inhibiting protein synthesis and cell growth.
Experimental Protocols
Farnesyltransferase Activity Assay
This protocol outlines a fluorimetric method to determine FTase activity and the inhibitory effect of this compound.[18][19][20]
Procedure:
-
Prepare the working reagent by mixing the assay buffer, dansyl-peptide substrate, and TCEP.
-
Add 5 µL of the enzyme sample or this compound dilution to each well of a 384-well plate.
-
Add 25 µL of the working reagent to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm (t=0).
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence intensity again at t=60 minutes.
-
Calculate the FTase activity based on the change in fluorescence over time.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[21][22][23][24][25]
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for 72 hours.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Protein Farnesylation
This protocol is used to detect the inhibition of protein farnesylation in cancer cells treated with this compound, often by observing a mobility shift in the target protein.[26][27][28][29]
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against a farnesylated protein of interest (e.g., HDJ-2, Ras).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An upward shift in the molecular weight of the protein indicates inhibition of farnesylation.
Immunoprecipitation of CENP-E/F
This protocol can be used to isolate CENP-E or CENP-F from cell lysates to study their farnesylation status or interactions with other proteins.[30][31]
Procedure:
-
Lyse cells treated with or without this compound.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody specific for CENP-E or CENP-F overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting to confirm the presence of CENP-E or CENP-F and to assess their farnesylation status or co-immunoprecipitated proteins.
Conclusion
This compound is a multi-targeted anti-cancer agent with a complex mechanism of action that extends beyond the simple inhibition of Ras farnesylation. Its primary target, farnesyltransferase, is responsible for the post-translational modification of a host of proteins that are critical for cell signaling, proliferation, and mitotic progression. The modulation of RhoB prenylation and the disruption of CENP-E and CENP-F function represent key Ras-independent mechanisms contributing to the therapeutic efficacy of this compound. A thorough understanding of these core targets and their downstream signaling pathways is essential for the continued development and clinical application of this and other farnesyltransferase inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. The kinetochore proteins CENP-E and CENP-F directly and specifically interact with distinct BUB mitotic checkpoint Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesylation of Cenp-F is required for G2/M progression and degradation after mitosis | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 6. A farnesyl-dependent structural role for CENP-E in expansion of the fibrous corona - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Identification of a Role for the PI3K/AKT/mTOR Signaling Pathway in Innate Immune Cells | PLOS One [journals.plos.org]
- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. MTT (Assay protocol [protocols.io]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 27. bosterbio.com [bosterbio.com]
- 28. bio-rad.com [bio-rad.com]
- 29. origene.com [origene.com]
- 30. Characterization of the Kinetochore Binding Domain of CENP-E Reveals Interactions with the Kinetochore Proteins CENP-F and hBUBR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Contribution of CENP-F to FOXM1-mediated discordant centromere and kinetochore transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
FTI-2148: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent and highly selective peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of several proteins implicated in oncogenesis, most notably the Ras superfamily of small GTPases.[1] By preventing the farnesylation of Ras, this compound effectively blocks its localization to the plasma membrane, a prerequisite for its activation and downstream signaling. This guide provides a comprehensive overview of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action
This compound functions as a dual inhibitor of farnesyltransferase (FTase) and, to a much lesser extent, geranylgeranyltransferase-1 (GGTase-1).[2][3][4] Its high affinity and selectivity for FTase make it a powerful tool for investigating Ras-dependent signaling pathways and a potential therapeutic agent for cancers driven by Ras mutations. The primary mechanism involves the inhibition of farnesylation, a crucial step in the post-translational modification of Ras proteins. This lipid modification anchors Ras to the inner surface of the cell membrane, enabling its interaction with downstream effectors. By inhibiting this process, this compound effectively traps Ras in the cytoplasm, preventing its activation and subsequent signaling cascades that drive cell proliferation and survival.[1][4]
Beyond Ras, this compound's inhibitory action on FTase affects other farnesylated proteins involved in cellular processes critical for cancer progression, such as RhoB, CENP-E, and CENP-F.[1] The disruption of the function of these proteins can contribute to the anti-tumor effects of this compound by inducing cell cycle arrest and apoptosis.[1]
Signaling Pathway
The Ras signaling cascade is a central pathway in cellular growth and proliferation. Upon activation, Ras triggers multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5] this compound's inhibition of Ras farnesylation effectively dampens these oncogenic signals.
Preclinical Data
The anti-tumor activity of this compound has been demonstrated in a variety of preclinical models, both in vitro and in vivo.
In Vitro Activity
This compound exhibits potent and selective inhibition of farnesyltransferase.
| Target Enzyme | IC50 | Reference |
| Farnesyl Transferase-1 (FT-1) | 1.4 nM | [2][3][4] |
| Geranylgeranyl Transferase-1 (GGT-1) | 1.7 µM | [2][3][4] |
| Mammalian Protein Farnesyltransferase (PFT) | 0.82 nM | [2][3] |
| Mammalian Protein Geranylgeranyltransferase-I (PGGT-I) | 1700 nM | [2][3] |
| P. falciparum Protein Farnesyltransferase (PFT) | 15 nM | [2][3] |
In Vivo Efficacy
This compound has demonstrated significant tumor growth inhibition and regression in various mouse models.
| Tumor Model | Dosing Regimen | Route | Duration | Tumor Growth Inhibition / Regression | Reference |
| Human Xenograft Nude Mouse Model | 25 mg/kg/day | Subcutaneous mini-pump | 14 days | 77% inhibition | [2][3] |
| Human Lung Adenocarcinoma (A-549) Xenograft | 25 or 50 mg/kg/day | Intraperitoneal mini-pump | 30 days (on/off cycle) | 91% inhibition | [2][3] |
| ras Transgenic Mouse Model (Breast Tumor) | 100 mg/kg/day | Subcutaneous injection | 14 days | Tumor regression | [2][3] |
| MMTV-ν-Ha-Ras Transgenic Mice (Mammary Carcinomas) | Not Specified | Not Specified | Not Specified | 87 ± 3% regression | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols based on common experimental setups used to evaluate this compound.
In Vivo Tumor Xenograft Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of this compound.
1. Cell Culture and Implantation:
-
Human cancer cells (e.g., A-549 lung adenocarcinoma) are cultured under standard conditions.
-
A specific number of cells (e.g., 5 x 10^6) in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of immunodeficient mice.
2. Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100 mm³), animals are randomized into treatment and control groups.
-
For continuous delivery, osmotic mini-pumps are surgically implanted subcutaneously or intraperitoneally to deliver this compound at a specified dose (e.g., 25 mg/kg/day).
-
For intermittent dosing, this compound is dissolved in a suitable vehicle and administered via subcutaneous or intraperitoneal injection at the desired frequency and dose.
3. Efficacy Evaluation:
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Animal body weight and general health are monitored.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis for Target Engagement
This method is used to assess the inhibition of protein farnesylation.
1. Sample Preparation:
-
Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
2. Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against a farnesylated protein (e.g., HDJ2). Unfarnesylated proteins exhibit a slight upward shift in molecular weight.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry for Pathway Analysis
This technique can be used to evaluate the effect of this compound on downstream signaling pathways in tumor tissue.
1. Tissue Processing:
-
Excised tumors are fixed in formalin and embedded in paraffin.
-
Sections are cut and mounted on slides.
2. Staining:
-
Slides are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Endogenous peroxidase activity is quenched.
-
Sections are blocked and then incubated with primary antibodies against pathway markers (e.g., phospho-ERK, phospho-AKT).
-
A secondary antibody and a detection system (e.g., DAB) are used for visualization.
3. Analysis:
-
Slides are counterstained, dehydrated, and coverslipped.
-
The intensity and localization of the staining are evaluated microscopically. As an example, studies have shown that treatment with this compound can suppress the levels of phospho-Akt and partially inhibit phospho-Erk1/2 in breast tumors from MMTV-ν-Ha-Ras transgenic mice.[7]
Conclusion
This compound is a valuable research tool for elucidating the roles of farnesylation and Ras signaling in cancer. Its high potency and selectivity, combined with demonstrated in vivo efficacy, underscore its potential as a therapeutic candidate. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to advance our understanding and treatment of Ras-driven malignancies. Further investigation into combination therapies and the identification of predictive biomarkers will be crucial for the clinical translation of farnesyltransferase inhibitors like this compound.
References
- 1. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Farnesyl Transferase-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 5. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
FTI-2148 as a Peptidomimetic: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent, imidazole-containing peptidomimetic compound that has garnered significant interest in oncological research.[1] Structurally designed as a C-terminal mimetic of the Ras protein, this compound functions as a highly selective inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of several key signaling proteins.[2][3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Inhibition of Protein Prenylation
This compound exerts its biological effects primarily through the competitive inhibition of farnesyltransferase (FTase). This enzyme catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This process, known as farnesylation, is a crucial step for the proper localization and function of numerous proteins involved in cellular signaling, including the Ras superfamily of small GTPases.
By mimicking the C-terminal tetrapeptide of Ras, this compound binds to the active site of FTase, preventing it from modifying its natural substrates. The inhibition of Ras farnesylation is a key therapeutic strategy, as oncogenic Ras mutations are prevalent in many human cancers, and proper membrane localization is essential for their transforming activity.[6][7][8]
This compound also demonstrates inhibitory activity against geranylgeranyltransferase-1 (GGTase-1), albeit at a much lower potency. This dual inhibition may be significant in overcoming resistance mechanisms where proteins, such as K-Ras and N-Ras, can be alternatively prenylated by GGTase-1 when FTase is blocked.[2][3][4][5][9][10]
Quantitative Data Presentation
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations and therapeutic effects reported in the literature.
| Target Enzyme | Species/Origin | IC50 | Reference |
| Farnesyltransferase (FTase) | Not Specified | 1.4 nM | [2][3][4][5] |
| Geranylgeranyltransferase-1 (GGTase-1) | Not Specified | 1.7 µM | [2][3][4][5] |
| Plasmodium falciparum PFT | P. falciparum | 15 nM | [2][3] |
| Mammalian PFT | Mammalian | 0.82 nM | [2][3] |
| Mammalian PGGT-I | Mammalian | 1700 nM | [2][3] |
Table 1: In Vitro Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
| Animal Model | Cell Line/Tumor Type | Treatment Regimen | Tumor Growth Inhibition/Regression | Reference |
| Human Xenograft Nude Mouse Model | Human Lung Adenocarcinoma A-549 | 25 mpk/day, subcutaneous mini-pump, 14 days | 77% tumor growth inhibition | [2][3] |
| Human Xenograft Nude Mouse Model | Human Lung Adenocarcinoma A-549 | 25 or 50 mpk/day, intraperitoneal mini-pump | 91% tumor growth inhibition | [2][3] |
| Ras Transgenic Mouse Model | Breast Carcinoma | 100 mg/kg/day, subcutaneous injection, 14 days | 87 ± 3% regression of mammary carcinomas | [2] |
| Ras Transgenic Mouse Model | Breast Tumors | 100 mg/kg/day, subcutaneous injection, 4 days | 85-88% inhibition of FTase activity in tumors | [2][3] |
Table 2: In Vivo Antitumor Efficacy of this compound. "mpk" stands for mg/kg.
Signaling Pathways and Cellular Processes Affected
The primary signaling pathway disrupted by this compound is the Ras-Raf-MEK-ERK (MAPK) pathway. By preventing the farnesylation of Ras, this compound inhibits its localization to the plasma membrane, a prerequisite for its activation and subsequent downstream signaling that promotes cell proliferation and survival.[11] this compound has been shown to block the constitutive activation of MAP kinase in H-Ras transformed cells.[11]
Caption: this compound inhibits FTase, preventing Ras prenylation and subsequent signaling.
Beyond the Ras pathway, this compound also impacts the processing of other farnesylated proteins. One notable example is lamin A, a component of the nuclear lamina. The precursor, prelamin A, undergoes farnesylation as part of its maturation process. Inhibition of this step by FTIs can have significant effects on nuclear structure and function and is a therapeutic strategy being explored for progeria.[12][13][14]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Farnesyltransferase (FTase) Activity Assay (Fluorimetric)
This assay measures the activity of FTase by detecting the transfer of a farnesyl group to a fluorescently labeled peptide substrate.
Materials:
-
Recombinant FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 5 mM MgCl₂, 10 µM ZnCl₂)
-
This compound or other test compounds
-
Black 384-well plate
-
Fluorescence microplate reader (λex/em = 340/550 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the FTase enzyme solution to each well.
-
Add 5 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Prepare a working reagent mix containing the dansylated peptide substrate and FPP in the assay buffer.
-
Initiate the reaction by adding 15 µL of the working reagent to all wells.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound on FTase activity.
Western Blot for Protein Prenylation
This technique is used to visualize the inhibition of protein prenylation in cells treated with this compound. Unprenylated proteins exhibit a slight upward shift in their migration on an SDS-PAGE gel compared to their prenylated counterparts.
Materials:
-
Cell lines (e.g., NIH3T3 transformed with H-Ras, K-Ras, or N-Ras)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-H-Ras, anti-K-Ras, anti-N-Ras, anti-HDJ2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An upward mobility shift in the bands from this compound-treated samples indicates inhibition of prenylation.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cell growth inhibition.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cell line (e.g., A-549)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired regimen (e.g., daily subcutaneous injections or continuous infusion via mini-pump).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).
-
Calculate the tumor growth inhibition for the this compound treated group compared to the control group.
Conclusion
This compound is a well-characterized peptidomimetic that potently inhibits farnesyltransferase, leading to the disruption of key oncogenic signaling pathways. Its efficacy has been demonstrated through a variety of in vitro and in vivo experiments. The detailed protocols provided in this guide serve as a resource for researchers aiming to further investigate the therapeutic potential of this compound and other farnesyltransferase inhibitors in the field of drug development. The dual inhibitory action on both FTase and GGTase-1, combined with its in vivo antitumor activity, makes this compound a valuable tool for cancer research and a promising candidate for further preclinical and clinical evaluation.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Super-Resolution Imaging of the A- and B-Type Lamin Networks: A Comparative Study of Different Fluorescence Labeling Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 12. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
FTI-2148: A Technical Guide for Researchers
This guide provides an in-depth overview of the farnesyltransferase inhibitor FTI-2148, focusing on its chemical structure, properties, and mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a potent, non-thiol-containing, peptidomimetic inhibitor of farnesyltransferase (FTase). Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-[[4'-[(1H-imidazol-5-ylmethyl)amino]biphenyl-4-yl]formamido]-4-(methylsulfanyl)butanoic acid |
| CAS Number | 251577-09-0[1][2] |
| Molecular Formula | C24H28N4O3S[1] |
| Molecular Weight | 452.57 g/mol [1][2] |
| SMILES | CSCC--INVALID-LINK--NC(C1=CC=C(CNCC2=CN=CN2)C=C1C3=CC=CC=C3C)=O[1] |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term storage.[3] |
Mechanism of Action: Inhibition of Ras Signaling
This compound exerts its biological effects by inhibiting the enzyme farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases. This modification, known as farnesylation, involves the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of the target protein. Farnesylation is essential for the proper localization of Ras proteins to the plasma membrane, a prerequisite for their activation and subsequent downstream signaling.
By inhibiting FTase, this compound prevents the farnesylation of Ras proteins. This disruption in post-translational modification leads to the mislocalization of Ras, preventing its association with the inner surface of the plasma membrane. Consequently, Ras remains in the cytoplasm in an inactive state, unable to engage with its downstream effectors, thereby blocking the activation of critical signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. These pathways are frequently hyperactivated in cancer and are involved in promoting cell proliferation, survival, and differentiation.
This compound is a dual inhibitor, also showing activity against geranylgeranyltransferase-1 (GGTase-1), albeit at a much lower potency.[1][4] This dual inhibition can be advantageous in certain contexts, as some Ras isoforms can undergo alternative prenylation by GGTase-1 when FTase is inhibited.
In Vitro and In Vivo Activity
This compound has demonstrated significant biological activity in both cellular and animal models.
Enzyme Inhibition
The inhibitory potency of this compound against farnesyltransferase and geranylgeranyltransferase-I has been quantified, as shown in the table below.
| Enzyme Target | IC50 Value |
| Farnesyltransferase (FTase) | 1.4 nM[1][4] |
| Geranylgeranyltransferase-I (GGTase-I) | 1.7 µM[1][4] |
| P. falciparum Protein Farnesyltransferase | 15 nM[1] |
| Mammalian Protein Farnesyltransferase | 0.82 nM[1] |
| Mammalian Protein Geranylgeranyltransferase-I | 1700 nM[1] |
Cellular Activity
In cell-based assays, this compound effectively inhibits the farnesylation of target proteins. For instance, in RAS-transformed NIH3T3 cells, this compound at a concentration of 30 µM was shown to inhibit the farnesylation of the protein HDJ2.[1] It also inhibits the prenylation of both KRAS and NRAS.[1]
In Vivo Efficacy
Animal studies have highlighted the anti-tumor potential of this compound. In a human lung adenocarcinoma A-549 xenograft mouse model, treatment with this compound resulted in a 91% inhibition of tumor growth.[1] Furthermore, in a ras transgenic mouse model, this compound induced regression of mammary carcinomas.[1] Subcutaneous administration of 100 mg/kg/day for 4 days led to an 85-88% inhibition of FTase activity in breast tumors in mice.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments involving this compound.
Farnesyltransferase Inhibition Assay
This assay is designed to measure the inhibitory activity of this compound against farnesyltransferase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human farnesyltransferase, [3H]-labeled farnesyl pyrophosphate, and a biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Initiate the enzymatic reaction by adding the enzyme and incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated peptide. After washing to remove unincorporated [3H]-FPP, the amount of incorporated radioactivity is determined by scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blot Analysis for Protein Farnesylation
This method is used to assess the effect of this compound on the farnesylation of specific proteins in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., RAS-transformed NIH3T3 cells) in appropriate media. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Harvest the cells and lyse them in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-HDJ2, anti-Ras). Unfarnesylated proteins often exhibit a slight upward shift in mobility on SDS-PAGE compared to their farnesylated counterparts.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system. The shift in band mobility indicates the inhibition of farnesylation.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A-549) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or subcutaneous injection) and dosage regimen. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (length × width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the antitumor efficacy of this compound. Statistical analysis is performed to assess the significance of the observed differences.
Conclusion
This compound is a well-characterized farnesyltransferase inhibitor with potent in vitro and in vivo activity. Its ability to disrupt Ras signaling by preventing protein farnesylation makes it a valuable tool for cancer research and a potential therapeutic agent. The information and protocols provided in this guide are intended to facilitate further investigation into the biological effects and therapeutic applications of this compound.
References
FTI-2148 IC50 value determination
An In-depth Technical Guide to the IC50 Value Determination of FTI-2148
Introduction
This compound is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily. By preventing the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling cascades implicated in cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the IC50 values of this compound against its primary targets, detailed experimental protocols for their determination, and a visualization of the pertinent signaling pathways.
Data Presentation: IC50 Values of this compound
The inhibitory potency of this compound has been quantified against several prenyltransferases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Organism/Type | IC50 Value |
| Farnesyl Transferase-1 (FT-1) | Mammalian | 1.4 nM[1][2][3] |
| Geranylgeranyl Transferase-1 (GGT-1) | Mammalian | 1.7 µM[1][2][3] |
| Protein Farnesyltransferase (PFT) | Plasmodium falciparum | 15 nM[1][2] |
| Protein Farnesyltransferase (PFT) | Mammalian | 0.82 nM[1][2] |
| Mammalian PGGT-I | Mammalian | 1700 nM[1][2] |
Experimental Protocols
The determination of this compound IC50 values necessitates specific and sensitive assays. Below are detailed methodologies for quantifying its inhibitory activity against farnesyltransferase and for assessing its effect on cell viability.
In Vitro Farnesyltransferase (FTase) Activity Assay for IC50 Determination
This protocol is adapted from commercially available fluorimetric assay kits. The principle lies in measuring the enzymatic activity of FTase in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP) substrate
-
A fluorescently labeled peptide substrate for FTase (e.g., dansyl-peptide)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to achieve a range of concentrations for IC50 determination.
-
Prepare working solutions of FTase, FPP, and the fluorescent peptide substrate in the assay buffer at their optimal concentrations.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control)
-
Recombinant FTase enzyme
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FPP and fluorescent peptide substrates.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength pair for the chosen fluorescent substrate (e.g., λex/em = 340/550 nm for a dansyl-peptide)[4]. This is the time-zero reading.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
After incubation, measure the fluorescence intensity again.
-
-
Data Analysis:
-
Subtract the time-zero fluorescence reading from the final reading for each well to get the net fluorescence change, which is proportional to the enzyme activity.
-
Plot the percentage of FTase inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability (MTT) Assay for Cytotoxic IC50 Determination
This assay determines the concentration of this compound that inhibits the growth of a cell population by 50%.
Materials:
-
Cancer cell line of interest (e.g., Ras-transformed NIH3T3 cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound primarily targets the Ras signaling pathway. Ras proteins require farnesylation to anchor to the plasma membrane, a prerequisite for their activation and subsequent signaling. By inhibiting farnesyltransferase, this compound prevents Ras localization and activation, thereby blocking downstream effector pathways such as the Raf-MEK-ERK (MAPK) and the PI3K-Akt cascades, which are critical for cell proliferation and survival.[5][6][7]
Caption: this compound inhibits FTase, preventing Ras farnesylation and membrane localization, thereby blocking downstream signaling.
Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 value of this compound, whether through an in vitro enzymatic assay or a cell-based viability assay, follows a standardized procedure.
Caption: A generalized workflow for the determination of the IC50 value of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Farnesyl Transferase-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. researchgate.net [researchgate.net]
- 6. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
FTI-2148 In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent, peptidomimetic inhibitor of farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase-1 (GGTase-1).[1][2] Farnesylation is a critical post-translational modification for a variety of proteins involved in cellular signaling, proliferation, and survival, most notably the Ras family of small GTPases. By inhibiting this key step, this compound disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways. This technical guide provides an in-depth overview of the in vitro studies conducted on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action
This compound acts as a RAS C-terminal mimetic, competitively inhibiting the farnesyltransferase enzyme. This prevents the transfer of a farnesyl group from farnesyl pyrophosphate to the C-terminal cysteine residue of target proteins. This inhibition disrupts the membrane association of key signaling proteins, thereby attenuating their downstream effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: Enzyme Inhibition
| Enzyme Target | IC50 |
| Farnesyl Transferase (FTase) | 1.4 nM |
| Geranylgeranyl Transferase-1 (GGTase-1) | 1.7 µM |
| P. falciparum Farnesyl Transferase | 15 nM |
| Mammalian Farnesyl Transferase | 0.82 nM |
Data sourced from multiple studies.[1][2]
Table 2: In Vitro Effect on Protein Farnesylation
| Cell Line | Protein Target | This compound Concentration | Outcome |
| RAS-transformed NIH3T3 | HDJ2 | 30 µM | Inhibition of farnesylation |
| RAS-transformed NIH3T3 | KRAS, NRAS | Not specified | Inhibition of prenylation |
Information is based on available in vitro data.[1][2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits farnesyltransferase, preventing Ras localization and downstream signaling.
Experimental Workflow: Western Blot for Protein Farnesylation
Caption: Workflow for assessing this compound's effect on protein farnesylation via Western blot.
Experimental Protocols
Farnesyltransferase (FTase) Activity Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled farnesyl-acceptor peptide (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl2, 5 mM DTT)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the FTase enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of FPP and the fluorescently labeled peptide substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity using a plate reader (excitation/emission wavelengths will depend on the fluorophore used).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Downstream Signaling
This protocol details the procedure for examining the effect of this compound on the phosphorylation status of key signaling proteins like ERK and Akt.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
Imaging system
Procedure:
-
Seed cells and treat with different concentrations of this compound for a defined period.
-
Lyse the cells in lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The in vitro data for this compound demonstrates its potent and specific inhibition of farnesyltransferase. This mechanism effectively disrupts the farnesylation of key signaling proteins, leading to the inhibition of downstream pathways critical for cancer cell proliferation and survival. The provided protocols offer a framework for the continued investigation and characterization of this compound and similar compounds in a preclinical research setting. Further studies are warranted to expand the quantitative dataset across a broader range of cancer cell lines and to further elucidate the nuances of its mechanism of action.
References
Preclinical Profile of FTI-2148: A Farnesyltransferase Inhibitor with Potent Antitumor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent and highly selective non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase). Developed as a potential anti-cancer agent, this compound targets the post-translational modification of key signaling proteins, most notably the Ras family of small GTPases, which are frequently mutated in human cancers. By inhibiting the farnesylation of Ras and other proteins, this compound disrupts their membrane localization and downstream signaling, leading to the suppression of tumor growth. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols for key studies.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates high potency against mammalian farnesyltransferase and significant selectivity over the related enzyme, geranylgeranyltransferase-I (GGTase-I). The half-maximal inhibitory concentrations (IC50) from key in vitro studies are summarized below.
| Target Enzyme | This compound IC50 (nM) | Reference |
| Mammalian Farnesyltransferase (FTase) | 0.82 | [1] |
| Mammalian Geranylgeranyltransferase-I (GGTase-I) | 1700 | [1][2] |
| P. falciparum Farnesyltransferase (PFT) | 15 | [1] |
In Vivo Antitumor Efficacy
This compound has demonstrated significant tumor growth inhibition in various preclinical cancer models. The following table summarizes the key findings from these in vivo studies.
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Human Lung Adenocarcinoma (A-549) | Nude Mice Xenograft | 25 or 50 mpk/day, i.p. via mini-pump (Day 15-45, 53-83) | 91% | [1] |
| Human Xenograft | Nude Mice | 25 mpk/day, s.c. via mini-pump (14 days) | 77% | [1] |
| Breast Cancer | ras Transgenic Mice | 100 mg/kg/day, s.c. (14 days) | Tumor Regression | [1] |
| Mammary Carcinomas | MMTV-ν-Ha-Ras Transgenic Mice | Not Specified | 87 ± 3% Regression | [1] |
Experimental Protocols
Farnesyltransferase and Geranylgeranyltransferase-I Inhibition Assays
Objective: To determine the in vitro potency and selectivity of this compound against FTase and GGTase-I.
Methodology: The inhibitory activity of this compound was assessed using a scintillation proximity assay.
-
Enzymes: Recombinant human FTase and GGTase-I.
-
Substrates: Farnesyl pyrophosphate (FPP) for FTase and geranylgeranyl pyrophosphate (GGPP) for GGTase-I, and a biotinylated Ras-derived peptide.
-
Assay Principle: The transfer of a radiolabeled isoprenoid (e.g., [³H]FPP) to the biotinylated peptide by the enzyme brings the radiolabel into close proximity with a scintillant-coated bead, generating a detectable signal.
-
Procedure:
-
The enzymes were incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of the substrates.
-
After incubation, the reaction was stopped, and the amount of product was quantified by measuring the scintillation signal.
-
IC50 values were calculated from the dose-response curves.
-
A-549 Human Lung Adenocarcinoma Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in a human lung cancer xenograft model.
Methodology:
-
Cell Line: A-549 human lung adenocarcinoma cells.
-
Animals: Athymic nude mice.
-
Tumor Implantation: A-549 cells were implanted subcutaneously into the flanks of the mice.
-
Treatment:
-
Once tumors reached a palpable size, mice were randomized into control and treatment groups.
-
This compound was administered intraperitoneally (i.p.) or subcutaneously (s.c.) via osmotic mini-pumps at the indicated doses and schedules.
-
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.
Inhibition of HDJ2 Farnesylation in RAS-Transformed NIH3T3 Cells
Objective: To assess the ability of this compound to inhibit protein farnesylation in a cellular context.
Methodology:
-
Cell Lines: NIH3T3 cells transformed with H-Ras, K-Ras, or N-Ras.
-
Treatment: Cells were treated with 30 µM this compound.
-
Protein Analysis:
-
Cell lysates were collected and subjected to SDS-PAGE.
-
The processing of the farnesylated protein HDJ2 was analyzed by Western blotting. Farnesylated HDJ2 migrates faster on SDS-PAGE than its unprocessed form.
-
-
Outcome: Inhibition of farnesylation is observed as a shift in the electrophoretic mobility of HDJ2.
Immunohistochemistry for Phospho-Erk1/2 and Phospho-Akt
Objective: To investigate the effect of this compound on the downstream signaling pathways of Ras in vivo.
Methodology:
-
Animal Model: MMTV-ν-Ha-Ras transgenic mice with mammary tumors.
-
Treatment: Mice were treated with this compound.
-
Tissue Processing: Tumor tissues were collected, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry:
-
Tissue sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed.
-
Sections were incubated with primary antibodies specific for the phosphorylated (active) forms of Erk1/2 and Akt.
-
A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) was used for visualization.
-
-
Analysis: The levels of phospho-Erk1/2 and phospho-Akt were assessed by microscopic examination of the stained tissue sections.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting Ras farnesylation.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
FTI-2148: A Technical Guide to a Potent Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2148 is a potent, non-thiol containing, peptidomimetic dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), with significantly higher potency for FTase. Developed as a C-terminal mimetic of the Ras protein, this compound disrupts the post-translational modification essential for the localization and function of numerous cellular proteins, including the Ras superfamily of small GTPases. This targeted inhibition of protein prenylation has established this compound as a valuable tool in preclinical cancer research, demonstrating significant anti-tumor activity both in vitro and in vivo. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further investigation and drug development efforts.
Introduction
The Ras family of proteins are critical signaling nodes that, when mutated, are implicated in approximately 30% of all human cancers. For Ras proteins to function, they must undergo a series of post-translational modifications, the first and most critical of which is the farnesylation of a cysteine residue within a C-terminal CAAX motif. This modification is catalyzed by the enzyme farnesyltransferase (FTase). The dependence of oncogenic Ras on farnesylation for its transforming activity led to the development of farnesyltransferase inhibitors (FTIs) as potential anti-cancer therapeutics.
This compound emerged from research efforts to develop potent and specific FTIs with improved pharmacological properties over early thiol-based inhibitors. As a peptidomimetic, it is designed to mimic the CAAX motif of Ras, allowing it to bind to the active site of FTase with high affinity. Its dual inhibitory action against GGTase-1, albeit at much higher concentrations, has also been a subject of investigation.
Mechanism of Action
This compound acts as a competitive inhibitor of FTase, binding to the enzyme and preventing the transfer of a farnesyl pyrophosphate (FPP) group to the cysteine residue of substrate proteins like Ras. By inhibiting farnesylation, this compound prevents the localization of Ras to the plasma membrane, a prerequisite for its participation in downstream signaling pathways that regulate cell proliferation, survival, and differentiation. The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring Ras mutations.
The primary signaling pathway affected by the inhibition of Ras farnesylation is the MAP kinase (MAPK) pathway. By preventing Ras activation of Raf, MEK, and ERK, this compound can suppress the uncontrolled cell growth driven by oncogenic Ras.
dot
Caption: this compound inhibits the Ras/MAPK signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target Enzyme | Substrate | IC50 |
| Mammalian Farnesyltransferase (FTase) | - | 0.82 nM - 1.4 nM |
| Mammalian Geranylgeranyltransferase-1 (GGTase-1) | - | 1.7 µM |
| P. falciparum Farnesyltransferase (PfPFT) | - | 15 nM |
Table 2: In Vivo Anti-Tumor Efficacy of this compound [1][2]
| Cancer Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition |
| Human Lung Adenocarcinoma (A-549) Xenograft | Nude Mice | 25 or 50 mg/kg/day (i.p. mini-pump) | 91% |
| Human Xenograft | Nude Mice | 25 mg/kg/day (s.c. mini-pump) for 14 days | 77% |
| Ras-Transgenic Breast Carcinoma | Transgenic Mice | 100 mg/kg/day (s.c.) for 14 days | 87 ± 3% regression |
Experimental Protocols
Farnesyltransferase Inhibition Assay
This protocol is a representative method for determining the in vitro potency of this compound against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP), [³H]-labeled
-
Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
FTase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)
-
This compound dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add FTase assay buffer, the biotinylated Ras peptide substrate, and the this compound dilution (or DMSO for control).
-
Initiate the reaction by adding a mixture of cold FPP and [³H]-FPP.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
dot
Caption: Workflow for a farnesyltransferase inhibition SPA.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A-549 human lung carcinoma)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol details a method to detect apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a desired time period.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic/late apoptotic cells (Annexin V-positive, PI-positive).
dot
Caption: Workflow for apoptosis detection by flow cytometry.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Human cancer cell line (e.g., A-549)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., intraperitoneal, subcutaneous).
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition and assess the statistical significance of the results.
Conclusion
This compound has been instrumental in the preclinical validation of farnesyltransferase as a viable target for cancer therapy. Its high potency and demonstrated in vivo efficacy have provided a strong foundation for the development of next-generation FTIs. The detailed methodologies and comprehensive data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and other compounds targeting the protein prenylation pathway. While no clinical trial information for this compound is publicly available, the extensive preclinical data underscores its importance as a research tool and a benchmark for the development of novel anti-cancer agents.
References
Methodological & Application
Application Notes and Protocols: FTI-2148
Audience: Researchers, scientists, and drug development professionals.
Topic: Solubility and Handling of FTI-2148 in DMSO for Preclinical Research
Introduction
This compound is a potent, non-thiol-containing, peptidomimetic inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I).[1][2] It acts as a C-terminal mimetic of Ras proteins, dually targeting these crucial enzymes in the protein prenylation pathway, which is vital for the function of several oncogenic proteins, including Ras. The inhibition of these enzymes prevents the post-translational lipid modification of key signaling proteins, thereby interfering with their localization to the cell membrane and subsequent activation of downstream signaling cascades. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and protocols for its preparation and use in common in vitro assays.
Physicochemical Properties and Solubility
This compound is typically supplied as a solid. For experimental use, it is crucial to dissolve it in a suitable solvent. DMSO is a common choice due to its ability to dissolve a wide range of organic molecules.[3]
Data Presentation: Solubility of this compound
| Solvent | Reported Concentration | Observations | Source |
| DMSO | ≥ 40 mg/mL | Can be prepared as a mother liquor.[2] | TargetMol |
| In vivo formulation | 2 mg/mL | Requires co-solvents (30% PEG300, 5% Tween 80) in saline/PBS for a stable working solution.[2] | TargetMol |
Note: The solubility in aqueous media is significantly lower, necessitating the use of a DMSO stock solution for initial solubilization, followed by dilution in culture media or buffer. It is recommended to use freshly opened, anhydrous DMSO to avoid moisture absorption which can affect solubility.[2]
Signaling Pathway
This compound targets the prenylation of proteins, a critical step for the function of the Ras superfamily of small GTPases. The diagram below illustrates the targeted signaling pathway.
Caption: Inhibition of Ras farnesylation by this compound.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound powder (Molecular Weight: 452.57 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 452.57 g/mol * (1000 mg / 1 g) = 4.53 mg
-
-
Weighing: Carefully weigh out 4.53 mg of this compound powder and place it into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Assisted Dissolution (if necessary): If the compound does not dissolve completely, gentle warming in a 37-45°C water bath for 5-10 minutes or brief sonication can aid dissolution.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]
Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.
-
-
Example Dilution for a 10 µM final concentration:
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Application to Cells: Gently mix the final working solution and add the appropriate volume to your cell cultures.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for using this compound in a cell-based assay, from stock solution preparation to data analysis.
Caption: Workflow for this compound in a typical cell-based assay.
Disclaimer: This document is intended for research use only. The protocols and information provided are for guidance and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures.
References
FTI-2148 Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent and selective inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I), key enzymes in the post-translational modification of Ras and other small GTP-binding proteins. By inhibiting the prenylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and Raf/MEK/ERK pathways. This inhibitory action can lead to cell cycle arrest and induction of apoptosis in cancer cells, making this compound a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, signaling pathways, and apoptosis.
Data Presentation
Table 1: this compound Inhibitory Activity (IC50)
| Target Enzyme | IC50 Value |
| Farnesyltransferase (FTase) | 1.4 nM[1] |
| Geranylgeranyltransferase-1 (GGTase-1) | 1.7 µM[1] |
| Plasmodium falciparum Farnesyltransferase | 15 nM |
| Mammalian Farnesyltransferase | 0.82 nM |
| Mammalian Geranylgeranyltransferase-I | 1700 nM |
Table 2: Recommended Concentration Range for In Vitro Assays
| Assay | Cell Line Examples | Recommended Concentration Range | Incubation Time |
| Inhibition of Protein Prenylation | RAS-transformed NIH3T3 | 10 - 50 µM | 24 - 48 hours |
| Cell Viability (e.g., MTT, MTS) | Various Cancer Cell Lines | 0.1 - 100 µM | 24 - 72 hours |
| Western Blot (p-Akt, p-ERK) | Various Cancer Cell Lines | 10 - 50 µM | 2 - 24 hours |
| Apoptosis (Annexin V) | Various Cancer Cell Lines | 10 - 50 µM | 24 - 48 hours |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits FTase and GGTase, blocking Ras activation and downstream signaling.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Western Blot for Phospho-Akt and Phospho-ERK
This protocol is for assessing the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-Akt, rabbit anti-phospho-ERK, rabbit anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
ECL detection reagent
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 10, 25, 50 µM) or vehicle control for a specified time (e.g., 2, 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 10, 25, 50 µM) or vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use FITC and PI single-stained samples for compensation.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Troubleshooting
-
Low Cell Viability Inhibition: Increase the concentration of this compound or the incubation time. Ensure the compound is fully dissolved in the stock solution.
-
No Change in Protein Phosphorylation: Check the activity of the compound. Shorten the treatment time, as signaling changes can be rapid. Ensure phosphatase inhibitors were added to the lysis buffer.
-
Low Apoptosis Induction: Increase the this compound concentration or treatment duration. Ensure both floating and adherent cells are collected.
Conclusion
This compound is a powerful research tool for investigating the role of protein prenylation and Ras signaling in cancer. The protocols outlined in these application notes provide a framework for studying the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve the most reliable and informative results.
References
FTI-2148: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent, peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By preventing the farnesylation of proteins, this compound disrupts their proper localization to the cell membrane and subsequent activation of downstream signaling pathways. This inhibitory action makes this compound a valuable tool for studying the roles of farnesylated proteins in cellular processes and a potential therapeutic agent in diseases driven by aberrant signaling, such as cancer. These application notes provide detailed information on the working concentrations of this compound for various in vitro assays, along with comprehensive experimental protocols.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound in various in vitro systems.
Table 1: this compound Inhibitory Potency (IC50) Against Purified Enzymes
| Target Enzyme | Organism/Tissue Source | IC50 |
| Farnesyl Transferase (FT-1) | - | 1.4 nM |
| Geranylgeranyl Transferase-1 (GGT-1) | - | 1.7 µM |
| Protein Farnesyltransferase (PFT) | P. falciparum | 15 nM |
| Protein Farnesyltransferase (PFT) | Mammalian | 0.82 nM |
| Protein Geranylgeranyltransferase-I (PGGT-I) | Mammalian | 1700 nM |
Table 2: Recommended Working Concentrations of this compound for Cell-Based Assays
| Assay Type | Cell Line | Recommended Concentration | Notes |
| Inhibition of Protein Farnesylation | RAS-transformed NIH3T3 cells | 30 µM | Effectively inhibits the farnesylation of HDJ2. |
| Cell Viability/Cytotoxicity | Various Cancer Cell Lines | 1-100 µM (Dose-dependent) | IC50 values are cell-line specific and require empirical determination. |
Note: The cytotoxic IC50 values for this compound in specific cancer cell lines are not extensively available in publicly accessible literature and should be determined experimentally for the cell line of interest.
Mandatory Visualizations
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of Protein Farnesylation
This protocol is used to assess the inhibitory effect of this compound on the farnesylation of target proteins like HDJ2 or KRAS. Unfarnesylated proteins typically exhibit a slight upward shift in their molecular weight on an SDS-PAGE gel.
Materials:
-
This compound
-
Cells (e.g., RAS-transformed NIH3T3 cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDJ2, anti-KRAS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 30 µM) or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HDJ2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the bands to observe any molecular weight shift indicative of the accumulation of unfarnesylated protein in the this compound treated samples.
-
Immunoprecipitation to Study KRAS Interactions
This protocol can be used to investigate how this compound treatment affects the interaction of KRAS with its binding partners.
Materials:
-
This compound
-
Cells expressing the proteins of interest
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against KRAS
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control as described in the western blot protocol.
-
Lyse the cells in IP lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with the anti-KRAS antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with wash buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by western blotting using antibodies against known or putative KRAS interaction partners (e.g., RAF, PI3K).
-
Compare the amount of co-immunoprecipitated proteins between the this compound treated and control samples to determine if the inhibitor affects these interactions.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform pilot experiments to determine the optimal concentrations and incubation times for your particular in vitro assay. Always follow standard laboratory safety procedures.
FTI-2148 Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
FTI-2148 is a potent, non-thiol-containing, peptidomimetic inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of numerous cellular proteins, including the Ras family of small GTPases.[1][2] By blocking the farnesylation of Ras, this compound prevents its localization to the plasma membrane, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and transformation. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
Introduction
The Ras proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic alterations in human cancers, leading to constitutively active Ras signaling and uncontrolled cell proliferation. Farnesylation, the attachment of a farnesyl isoprenoid group to the C-terminal CAAX motif of Ras precursors, is essential for its membrane association and biological activity.
This compound is a highly specific inhibitor of FTase, with an IC50 of 1.4 nM for FT-1.[1][2] It also exhibits inhibitory activity against geranylgeranyltransferase-1 (GGT-1) at higher concentrations (IC50 = 1.7 µM).[1][2] Inhibition of FTase by this compound leads to the accumulation of unprocessed, cytosolic Ras, which is unable to activate downstream effector pathways such as the Raf/MEK/ERK and PI3K/Akt/mTOR signaling cascades. This disruption of oncogenic signaling ultimately results in the inhibition of cancer cell growth and induction of apoptosis.
These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy of this compound in various cancer cell lines.
Data Presentation
Summary of this compound In Vitro Activity
| Parameter | Value | Source |
| FT-1 IC50 | 1.4 nM | [1][2] |
| GGT-1 IC50 | 1.7 µM | [1][2] |
| Mammalian PFT IC50 | 0.82 nM | [1] |
| P. falciparum PFT IC50 | 15 nM | [1] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the Ras signaling pathway.
Caption: this compound inhibits Farnesyl Transferase, blocking Ras processing.
Experimental Protocols
This compound Cell Viability Assay using MTT
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 96-well plate format.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol, DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for assessing cell viability with the MTT assay.
Procedure:
-
Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Dilute the cells in complete culture medium to a final concentration that will result in 50-80% confluency at the end of the experiment. This needs to be optimized for each cell line (typically 5,000-10,000 cells per well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is from 0.01 µM to 30 µM. It is recommended to perform a 2-fold or 3-fold serial dilution. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a medium-only control (no cells). c. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be selected based on the cell line's doubling time and the expected kinetics of the drug's action.[3][4]
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6] b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6] c. After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[6] b. Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings. c. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 d. Plot the percentage of cell viability against the log of the this compound concentration. e. Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Troubleshooting
-
Low Absorbance Readings:
-
Cause: Insufficient cell number or low metabolic activity.
-
Solution: Increase the initial cell seeding density or extend the incubation time with MTT (up to 4 hours).
-
-
High Background:
-
Cause: Contamination of the culture medium or reagents.
-
Solution: Use fresh, sterile reagents and maintain aseptic techniques.
-
-
Inconsistent Results:
-
Cause: Uneven cell seeding, incomplete formazan solubilization, or presence of air bubbles during absorbance reading.
-
Solution: Ensure a single-cell suspension before seeding, visually confirm complete formazan dissolution, and check for and remove bubbles before reading the plate.
-
Conclusion
This compound is a powerful tool for investigating the role of farnesylation and Ras signaling in cancer biology. The provided MTT assay protocol offers a robust and reliable method for quantifying the cytotoxic effects of this compound in vitro. Accurate determination of IC50 values across a panel of cancer cell lines will aid in identifying sensitive tumor types and provide a basis for further preclinical and clinical investigations into the therapeutic potential of this farnesyltransferase inhibitor.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Detection of Protein Farnesylation Inhibition by FTI-2148 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein farnesylation is a critical post-translational lipid modification that facilitates the membrane localization and function of key signaling proteins, most notably members of the Ras superfamily like Ras and Rheb. This process is catalyzed by the enzyme farnesyltransferase (FTase). Dysregulation of these signaling pathways is a hallmark of many cancers, making FTase a compelling therapeutic target. FTI-2148 is a potent and specific inhibitor of FTase. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibitory effect of this compound on protein farnesylation. The primary method described relies on observing the electrophoretic mobility shift of farnesylated target proteins upon inhibitor treatment.
This compound Inhibitor Profile
This compound is a RAS C-terminal mimetic that acts as a dual inhibitor of farnesyl transferase (FT-1) and, with much lower potency, geranylgeranyl transferase-1 (GGT-1).[1][2][3] Its high affinity for FTase makes it a valuable tool for studying the effects of farnesylation inhibition.
Table 1: this compound In Vitro Inhibitory Activity
| Target Enzyme | IC50 Value | Source |
| Farnesyl Transferase-1 (FT-1) / Mammalian PFT | 1.4 nM / 0.82 nM | [1][2][3] |
| Geranylgeranyl Transferase-1 (GGT-1) / Mammalian PGGT-I | 1.7 µM / 1700 nM | [1][2][3] |
| P. falciparum Protein Farnesyltransferase (PFT) | 15 nM | [1][2] |
Table 2: Example of this compound Application in Cell Culture
| Cell Line | Concentration | Effect | Source |
| RAS-transformed NIH3T3 cells | 30 µM | Inhibition of HDJ2 farnesylation | [1][2] |
Principle of Detection by Western Blot
The addition of the 15-carbon farnesyl group to a protein increases its hydrophobicity and facilitates its insertion into cellular membranes. This modification, along with subsequent processing steps (proteolysis and carboxymethylation), also results in a slight decrease in the protein's apparent molecular weight.
When cells are treated with this compound, the farnesylation of target proteins like H-Ras or the chaperone protein HDJ2 is blocked. The resulting unprocessed, unfarnesylated precursor protein fails to localize to the membrane and, importantly, migrates more slowly on an SDS-PAGE gel.[4] This "band shift" is readily detectable by Western blot, providing a direct readout of this compound's activity within the cell.
Figure 1. Principle of detecting farnesylation inhibition via electrophoretic mobility shift.
Affected Signaling Pathways
This compound primarily impacts signaling pathways dependent on farnesylated proteins. The Ras and Rheb pathways are two of the most critical targets.
-
Ras Signaling: Ras proteins (H-Ras, N-Ras, K-Ras) are small GTPases that, upon activation, trigger downstream cascades like the RAF-MEK-ERK (MAPK) pathway, which regulates cell proliferation, differentiation, and survival.[5] Farnesylation is the first and essential step for anchoring Ras to the plasma membrane, a prerequisite for its signaling function.[5]
-
Rheb-mTORC1 Signaling: Ras homolog enriched in brain (Rheb) is another farnesylated small GTPase that directly binds to and activates the mTORC1 complex.[6][7] mTORC1 is a master regulator of cell growth, protein synthesis, and metabolism.[8] By preventing Rheb farnesylation, this compound disrupts its localization and ability to activate mTORC1 signaling.[9][10]
Figure 2. Key signaling pathways inhibited by this compound through the blockade of farnesylation.
Experimental Protocol: Western Blot for Mobility Shift
This protocol outlines the steps to treat cells with this compound and detect the accumulation of unfarnesylated target proteins.
Materials
-
Cell line of interest (e.g., MCF-7, NIH3T3, A549)
-
Complete cell culture medium
-
This compound (prepare stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents (gels, running buffer, loading buffer)
-
Western blot transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against target protein (e.g., anti-HDJ2, anti-Rheb, anti-H-Ras)
-
Primary antibody against loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (chemiluminescence detector or X-ray film)
Procedure
Figure 3. Experimental workflow for farnesylation analysis by Western blot.
Step 1: Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in complete culture medium. A dose-response experiment (e.g., 0.1, 1, 10, 30 µM) is recommended. Include a vehicle-only control (e.g., DMSO).
-
Remove old medium, wash cells once with PBS, and add the medium containing this compound or vehicle.
-
Incubate for a sufficient duration to observe an effect (e.g., 24-48 hours).
Step 2: Protein Lysate Preparation
-
Place culture dishes on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
Step 3: SDS-PAGE and Western Blotting [11][12]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same concentration with lysis buffer and add SDS-PAGE loading buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel. The gel percentage should be chosen to optimally resolve the target protein.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[11]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane four times for 10-15 minutes each with TBST.[13]
-
Apply ECL substrate according to the manufacturer's instructions and visualize the signal.
Data Interpretation
-
Mobility Shift: In lanes corresponding to this compound-treated cells, the appearance of a new, slower-migrating (higher molecular weight) band for the target protein indicates successful inhibition of farnesylation.[4]
-
Dose-Response: The intensity of the upper (unfarnesylated) band should increase, while the lower (farnesylated) band decreases, with rising concentrations of this compound.
-
Loading Control: The signal for the loading control (e.g., β-actin) should remain constant across all lanes, confirming equal protein loading.
Alternative Protocol: Subcellular Fractionation
An alternative method to confirm farnesylation inhibition is to separate cytosolic and membrane fractions. Since farnesylation is required for membrane association, its inhibition will cause the target protein to accumulate in the cytosol.[14]
-
Treat cells with this compound as described above.
-
Harvest cells and perform subcellular fractionation using a commercial kit or an established protocol (e.g., Dounce homogenization followed by differential centrifugation).
-
Isolate the cytosolic and membrane-enriched fractions.
-
Analyze equal protein amounts from both fractions for the control and treated samples by Western blot.
-
Expected Result: In this compound-treated samples, the target protein signal will increase in the cytosolic fraction and decrease in the membrane fraction compared to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | Farnesyl Transferase-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 6. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Frontiers | Blocking the Farnesyl Pocket of PDEδ Reduces Rheb-Dependent mTORC1 Activation and Survival of Tsc2-Null Cells [frontiersin.org]
- 9. Rheb Regulates Nuclear mTORC1 Activity Independent of Farnesylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
FTI-2148 In Vivo Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of FTI-2148, a dual farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) inhibitor, in various mouse models of cancer. The following sections detail reported dosages, administration protocols, and the underlying signaling pathways affected by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies involving this compound administration in mouse models.
Table 1: this compound Dosage and Administration in Mouse Cancer Models
| Mouse Model | Dosage | Administration Route | Treatment Schedule | Outcome |
| ras Transgenic Breast Cancer | 100 mg/kg/day | Subcutaneous (SC) injection | 14 days | Induced regression of mammary carcinomas by 87 ± 3%[1] |
| ras Transgenic Breast Cancer | 100 mg/kg/day | Subcutaneous (SC) injection | 4 days | Resulted in 85-88% inhibition of FTase activity in breast tumors with no inhibition of GGTase I[1] |
| Human Xenograft Nude Mouse Model | 25 mg/kg/day | Subcutaneous (SC) mini-pump | 14 days | Inhibited tumor growth by 77%[1][2] |
| Human Lung Adenocarcinoma A-549 Xenograft | 25 or 50 mg/kg/day | Intraperitoneal (IP) mini-pump | Started on day 15, stopped on day 45, and restarted on days 53-83 | Inhibited tumor growth by 91%[1][2] |
Signaling Pathway
This compound is a potent inhibitor of farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase I (GGTase I). These enzymes are crucial for the post-translational modification of several proteins, most notably members of the Ras superfamily of small GTPases. This modification, known as prenylation, involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid tail to a cysteine residue at the C-terminus of the target protein. Prenylation is essential for the proper membrane localization and subsequent activation of these signaling proteins. By inhibiting FTase and GGTase I, this compound prevents the prenylation of key oncogenic proteins like Ras, thereby disrupting their downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.
References
Application Notes and Protocols for FTI-2148 Subcutaneous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTI-2148 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases.[1] By inhibiting the farnesylation of Ras, this compound disrupts its localization to the plasma membrane, thereby abrogating its signaling functions, which are often constitutively active in cancer.[2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including those driven by Ras mutations. These application notes provide detailed protocols for the subcutaneous administration of this compound in preclinical mouse models, along with data on its biological effects and a visualization of its mechanism of action.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound administered subcutaneously in preclinical mouse models.
Table 1: In Vivo Efficacy of this compound in a Ras Transgenic Mouse Model
| Animal Model | Dosage | Administration Route | Frequency | Duration | Outcome |
| Ras Transgenic Mice | 100 mg/kg/day | Subcutaneous Injection | Daily | 14 days | Breast tumor regression |
Data sourced from MedChemExpress product information.[1]
Table 2: In Vivo Target Engagement of this compound
| Animal Model | Dosage | Administration Route | Frequency | Duration | Outcome |
| Mice with Breast Tumors | 100 mg/kg/day | Subcutaneous Injection | Daily | 4 days | 85-88% inhibition of FTase activity in tumors |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
Protocol 1: Standard Subcutaneous Bolus Injection of this compound
This protocol is designed for the daily administration of this compound to achieve tumor regression in preclinical mouse models.
Materials:
-
This compound (powder)
-
Sterile vehicle (e.g., DMSO, PEG300, Tween 80, and saline). The optimal vehicle composition should be determined empirically for solubility and tolerability.
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Formulation:
-
Aseptically weigh the required amount of this compound powder based on the number of animals and the desired dose (100 mg/kg).
-
Prepare the vehicle solution. A common vehicle for subcutaneous injections of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The exact ratios should be optimized to ensure complete dissolution of this compound and minimize local irritation. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be tested.
-
Add the this compound powder to the vehicle and vortex or sonicate until fully dissolved. The final concentration should be calculated to deliver the 100 mg/kg dose in a suitable injection volume (e.g., 100-200 µL for a 20-25 g mouse).
-
Prepare the formulation fresh daily or assess its stability if stored.
-
-
Animal Dosing:
-
Weigh each animal accurately before dosing to calculate the precise volume of the this compound formulation to be administered.
-
Gently restrain the mouse, exposing the dorsal flank area.
-
Lift a fold of skin and insert the needle at the base of the tented skin, parallel to the spine.
-
Inject the calculated volume of the this compound formulation subcutaneously.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Monitor the animal for any signs of distress or local reaction at the injection site.
-
Repeat the procedure daily for the duration of the study (e.g., 14 days).
-
Protocol 2: Continuous Subcutaneous Infusion of this compound via Osmotic Pump
For studies requiring continuous exposure to this compound, an osmotic pump can be utilized. This method ensures steady-state plasma concentrations of the drug.
Materials:
-
This compound (powder)
-
Sterile vehicle suitable for osmotic pumps (e.g., PEG300, DMSO)
-
Alzet® osmotic pumps (select a model with the appropriate flow rate and duration for the study)
-
Surgical instruments for implantation
-
Anesthesia and analgesia as per approved animal care protocols
-
Appropriate PPE
Procedure:
-
Preparation of this compound Formulation and Pump Filling:
-
Prepare a concentrated sterile solution of this compound in a vehicle compatible with the osmotic pump's internal reservoir. The vehicle should be chosen to ensure the stability of this compound over the infusion period.
-
Following the manufacturer's instructions, aseptically fill the osmotic pumps with the this compound solution.
-
-
Surgical Implantation of Osmotic Pump:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the skin on the dorsal side, between the scapulae.
-
Make a small midline incision in the skin.
-
Using a hemostat, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the filled osmotic pump into the pocket, with the delivery portal oriented away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as required and monitor the animal for recovery.
-
-
Post-Operative Care and Monitoring:
-
House the animals individually after surgery and monitor them for any signs of pain, infection, or other complications.
-
The osmotic pump will deliver this compound continuously at a predetermined rate for the specified duration.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits farnesyltransferase, blocking Ras farnesylation and downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
References
Application Notes: FTI-2148 Farnesyltransferase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CaaX box" of various cellular proteins.[1] This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably the Ras superfamily of small GTPases.[1][2] Aberrant Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[2][3][4]
FTI-2148 is a potent, non-thiol-containing, peptidomimetic inhibitor that acts as a RAS C-terminal mimetic.[5][6][7] It competitively inhibits farnesyl transferase (FTase), thereby preventing the farnesylation and subsequent membrane localization of Ras proteins, which is critical for their oncogenic activity.[2][5] this compound also demonstrates inhibitory activity against geranylgeranyl transferase-1 (GGT-1), albeit at significantly higher concentrations.[5][6][7] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on farnesyltransferase using a continuous-enzyme, fluorescence-based assay.
Principle of the Farnesyltransferase Activity Assay
The farnesyltransferase activity assay is a non-radioactive, "mix-incubate-measure" method designed for high-throughput screening.[3][4][8][9] The assay quantifies the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the dansyl-peptide substrate results in a product with increased fluorescence intensity.[3][4][8][9] The reaction can be monitored kinetically by measuring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[3][4][8] The inhibitory potential of this compound is determined by its ability to reduce the rate of this fluorescence increase.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized against various prenyltransferase enzymes. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Enzyme Target | Organism/Type | IC₅₀ Value |
| Farnesyl Transferase (FTase / PFT) | Mammalian | 0.82 nM - 1.4 nM |
| Farnesyl Transferase (PFT) | P. falciparum | 15 nM |
| Geranylgeranyl Transferase-1 (GGT-1 / PGGT-I) | Mammalian | 1.7 µM (1700 nM) |
Data compiled from multiple sources.[5][6][7]
Visualized Pathways and Workflows
Figure 1: Farnesyltransferase signaling pathway and inhibition by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Farnesyltransferase-inhibitors exert in vitro immunosuppressive capacity by inhibiting human B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | Farnesyl Transferase-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for FTI-2148 in Protein Prenylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within target proteins.[1][2][3] This process is catalyzed by a family of enzymes known as prenyltransferases, including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II).[1][2][4] Prenylation is essential for the proper subcellular localization, membrane association, and function of numerous proteins involved in key signaling pathways, particularly small GTPases from the Ras superfamily.[1][3][5] Dysregulation of these pathways, often due to mutations in genes like Ras, is a hallmark of many cancers, making prenyltransferases attractive targets for therapeutic intervention.[2][6]
FTI-2148 is a potent and highly selective, non-thiol-containing, peptidomimetic inhibitor of farnesyltransferase.[7][8][9][10] It acts as a C-terminal mimetic of Ras proteins, effectively blocking the farnesylation of key signaling proteins.[8][9] Its high selectivity for FTase over GGTase I makes it an invaluable tool for specifically investigating the biological roles of farnesylated proteins and dissecting their downstream signaling pathways. These notes provide detailed information and protocols for utilizing this compound in laboratory settings.
Mechanism of Action
This compound competitively inhibits farnesyltransferase (FTase), the enzyme responsible for attaching a 15-carbon farnesyl group to proteins terminating in a CaaX motif (where 'C' is cysteine, 'a' is often an aliphatic amino acid, and 'X' can be several other residues).[3][11] By blocking FTase, this compound prevents the farnesylation of target proteins like those in the Ras family.[6] This inhibition leads to the accumulation of unprocessed, non-prenylated proteins in the cytoplasm, preventing their localization to the cell membrane and subsequent activation of downstream signaling cascades, such as the Raf/MEK/ERK pathway.[12][13][14]
References
- 1. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylation - Wikipedia [en.wikipedia.org]
- 3. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 4. Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylation Assays for Small GTPases | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Farnesyl Transferase-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 10. 251577-09-0|this compound| this compound |瀚香生物科技 | 免费热线400-099-8200 [biochempartner.com]
- 11. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scholarly Article or Book Chapter | Ras C AAX Peptidomimetic FTI-277 Selectively Blocks Oncogenic Ras Signaling by Inducing Cytoplasmic Accumulation of Inactive Ras-Raf Complexes | ID: f7623n97c | Carolina Digital Repository [cdr.lib.unc.edu]
- 13. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FTI-277 and GGTI-289 induce apoptosis via inhibition of the Ras/ERK and Ras/mTOR pathway in head and neck carcinoma HEp-2 and HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FTI-2148 Technical Support Center
Welcome to the technical support center for FTI-2148. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on dissolution issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable, peptidomimetic compound that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1).[1][2] These enzymes are critical for the post-translational modification of small GTP-binding proteins, such as Ras and Rho. By attaching farnesyl or geranylgeranyl lipid groups, respectively, FTase and GGTase-1 facilitate the anchoring of these signaling proteins to the cell membrane, a prerequisite for their activation and downstream signaling. This compound's inhibitory action prevents this localization, thereby blocking pathways involved in cell growth, proliferation, and survival.
Q2: I'm having trouble dissolving this compound in DMSO. Is this a known issue?
Yes, difficulties in dissolving this compound and other hydrophobic small molecules in DMSO can occur. This is often not due to inherent insolubility but can be influenced by factors such as the quality of the DMSO, the concentration of the compound, and the dissolution technique employed. Using fresh, anhydrous DMSO is crucial as DMSO is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%. However, the tolerance can vary between cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide: this compound Dissolution in DMSO
This guide provides a step-by-step approach to troubleshoot and achieve successful dissolution of this compound in DMSO.
Initial Assessment:
-
Check DMSO Quality: Ensure you are using a fresh, unopened bottle of anhydrous, cell culture-grade DMSO. Older bottles of DMSO may have absorbed moisture from the air, which can hinder the dissolution of hydrophobic compounds.
-
Verify Compound Integrity: Confirm that the this compound vial has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C in a desiccated environment).
Experimental Protocol for Solubilizing this compound in DMSO:
-
Bring to Room Temperature: Before opening, allow the this compound vial and the DMSO to equilibrate to room temperature to prevent condensation of atmospheric moisture.
-
Initial Dissolution: Add the desired volume of fresh, anhydrous DMSO to the this compound powder to achieve your target stock concentration.
-
Vortexing: Vortex the solution for 1-2 minutes to facilitate initial mixing.
-
Sonication (If Necessary): If the compound does not fully dissolve with vortexing, place the vial in a sonicating water bath for 10-15 minutes. Monitor the solution to see if the particulate matter decreases.
-
Gentle Warming (Use with Caution): If sonication is insufficient, you can warm the solution to 37-45°C in a water bath for a short period (5-10 minutes). Do not exceed 45°C as this may risk degradation of the compound.
-
Visual Inspection: After each step, visually inspect the solution against a light source to ensure there are no visible particles.
-
Stock Solution Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C24H28N4O3S | TargetMol |
| Molecular Weight | 452.57 g/mol | TargetMol |
| Molecular Weight (di-TFA salt) | 680.6 g/mol | Santa Cruz Biotechnology[3] |
| Solubility in DMSO | Soluble (Specific quantitative data not publicly available) | - |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol[4] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways inhibited by this compound.
Caption: this compound inhibits both Farnesyl Transferase and Geranylgeranyl Transferase-1.
Experimental Workflow
The following diagram outlines the troubleshooting workflow for dissolving this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
FTI-2148 Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the farnesyltransferase inhibitor, FTI-2148, in cell culture media. The following information is designed to help you troubleshoot and prevent precipitation, ensuring the integrity and reproducibility of your experiments.
FAQs: Understanding and Preventing this compound Precipitation
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a potent, cell-permeable, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), with IC₅₀ values of 1.4 nM and 1.7 µM, respectively.[1][2] It is frequently used in cancer research to study the effects of inhibiting protein prenylation, a critical post-translational modification required for the function of key signaling proteins like Ras.[3][4] By blocking farnesylation, this compound can disrupt oncogenic signaling pathways, such as the MAPK/ERK pathway, making it a valuable tool for investigating potential cancer therapies.[4]
Q2: I observed precipitation in my cell culture media after adding this compound. What are the common causes?
Precipitation of small molecules like this compound in cell culture media can be attributed to several factors:
-
Poor Solubility: this compound is a lipophilic compound, and like many such molecules, it can have limited solubility in aqueous solutions like cell culture media.[2]
-
High Concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation.
-
Improper Dissolution of Stock Solution: If the initial DMSO stock solution is not fully dissolved, adding it to the media can introduce undissolved particles that act as seeds for precipitation.
-
Temperature Changes: Moving media between different temperatures (e.g., from a warm incubator to a cooler biosafety cabinet) can alter the solubility of its components, including this compound.[5][6]
-
pH of the Media: The pH of the cell culture media can influence the charge state and solubility of this compound.
-
Interactions with Media Components: High concentrations of salts, proteins (from serum), or other supplements in the media can interact with this compound and reduce its solubility.[5][6]
Q3: How can I prevent this compound from precipitating in my cell culture media?
Proactive measures can significantly reduce the likelihood of precipitation:
-
Proper Stock Solution Preparation: Ensure your this compound powder is completely dissolved in high-quality, anhydrous DMSO to make a concentrated stock solution. Gentle warming to 37°C or brief sonication may aid dissolution.[2]
-
Pre-warming Media: Before adding the this compound stock solution, warm your cell culture media to 37°C.
-
Stepwise Dilution: When preparing your final working concentration, add the this compound stock solution to the pre-warmed media dropwise while gently swirling the flask. Avoid adding the concentrated stock directly to cold media.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% (v/v) to minimize solvent-related cytotoxicity and solubility issues.
-
pH and Media Stability: Use freshly prepared or properly stored media to ensure the pH is within the optimal range for your cells and the compound.[6]
Troubleshooting Guide: Addressing this compound Precipitation
If you have already observed precipitation, the following steps can help you manage the issue.
| Problem | Possible Cause | Recommended Solution |
| Visible particles or cloudiness immediately after adding this compound | The concentration of this compound exceeds its solubility in the cell culture medium. | 1. Prepare a fresh batch of media with a lower final concentration of this compound. 2. Consider a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media combination. |
| Precipitate forms over time in the incubator | The compound is slowly coming out of solution at 37°C, or the media is evaporating, increasing the compound's effective concentration. | 1. Ensure proper humidification in your incubator to prevent evaporation.[5][6] 2. If the problem persists, you may need to reduce the working concentration of this compound. 3. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals. |
| Inconsistent results or reduced efficacy of this compound | Undissolved this compound is not bioavailable to the cells, leading to a lower effective concentration. | 1. Filter the this compound-containing media through a 0.22 µm sterile filter before adding it to the cells to remove any precipitate. Note that this will reduce the final concentration. 2. Re-optimize your experimental concentration based on the filtered solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[2] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][7]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials: this compound stock solution, complete cell culture medium (e.g., DMEM with 10% FBS), sterile conical tube.
-
Procedure: a. Warm the complete cell culture medium to 37°C in a water bath. b. Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your media. A working concentration of 30 µM has been reported to be effective in NIH3T3 cells.[2][8] c. In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed media. Add the stock solution dropwise while gently swirling the media. d. Ensure the final DMSO concentration is below 0.5%. If necessary, prepare an intermediate dilution of the stock solution in media. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. RAS Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
FTI-2148 off-target effects in cells
Welcome to the technical support center for FTI-2148. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide clarity on the nuanced behavior of this dual farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a potent inhibitor of farnesyltransferase (FTase) and also exhibits inhibitory activity against geranylgeranyltransferase-1 (GGTase-1), making it a dual inhibitor. However, it is significantly more potent against FTase. The inhibition of GGTase-1 is considered a primary off-target effect.
Q2: I am observing unexpected or contradictory effects on the PI3K/Akt signaling pathway. Is this a known issue?
Yes, the effects of farnesyltransferase inhibitors (FTIs) on the PI3K/Akt pathway can be complex and context-dependent. Some studies report that FTIs inhibit the PI3K/Akt pathway, which is a logical consequence of inhibiting Ras farnesylation, a key upstream activator. However, other reports indicate that certain FTIs can up-regulate PI3K/Akt signaling, potentially as a cellular stress response or through off-target effects on other signaling molecules.[1][2] Researchers should carefully evaluate the phosphorylation status of key pathway components (e.g., Akt, S6K) and consider the specific cellular context and experimental conditions.
Q3: How can I distinguish between the on-target (FTase inhibition) and off-target (GGTase-1 inhibition) effects of this compound in my cellular assays?
Distinguishing between on- and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Dose-response analysis: Due to the significant difference in IC50 values, lower concentrations of this compound will primarily inhibit FTase, while higher concentrations will inhibit both FTase and GGTase-1. A biphasic dose-response curve may indicate distinct on- and off-target effects.
-
Use of selective inhibitors: Compare the effects of this compound with those of a highly selective FTase inhibitor and a selective GGTase-1 inhibitor (GGTI).
-
Rescue experiments: Attempt to rescue the observed phenotype by overexpressing a farnesylated protein (for on-target effects) or a geranylgeranylated protein (for off-target effects).
-
Analyze specific prenylation events: Directly assess the farnesylation and geranylgeranylation of specific protein targets via Western blot analysis of prenylation-dependent mobility shifts.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is typically soluble in DMSO.[3] For long-term storage, it is recommended to store the compound as a powder at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] When preparing working solutions, it is advisable to use freshly opened, anhydrous DMSO to avoid precipitation.[3] If solubility issues arise in aqueous media, gentle heating (e.g., to 45°C) or sonication may aid dissolution.[3]
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability/Cytotoxicity Assays
| Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than expected cytotoxicity at low concentrations. | - Off-target toxicity unrelated to FTase/GGTase-1 inhibition. - Cell line is particularly sensitive to inhibition of a specific farnesylated protein crucial for survival. | - Perform a dose-response curve with a wide concentration range to identify the IC50. - Use a structurally unrelated FTI to confirm the effect is target-related. - Assess markers of apoptosis (e.g., cleaved caspase-3) to understand the mechanism of cell death. |
| Non-monotonic dose-response curve (e.g., U-shaped or inverted U-shaped). | - At low concentrations, inhibition of a pro-apoptotic farnesylated protein may dominate. - At higher concentrations, off-target effects on pro-survival pathways may counteract the cytotoxic effect. | - Carefully analyze the dose-response curve to identify the different phases of the response.[4] - Investigate the activity of signaling pathways at different concentrations of this compound. |
| Inconsistent results between experiments. | - Issues with this compound solubility or stability in culture media. - Variation in cell density or growth phase. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. - Be aware that some media components can interact with lipids and may affect the availability of the inhibitor.[5][6] |
Guide 2: Difficulty in Detecting Inhibition of Protein Prenylation by Western Blot
| Observed Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable mobility shift of target protein (e.g., H-Ras, HDJ-2) after this compound treatment. | - Insufficient incubation time for protein turnover. - Inadequate concentration of this compound. - The protein of interest is not a sensitive substrate for FTase in your cell line. - The gel system used does not provide sufficient resolution to detect the small mobility shift. | - Increase the incubation time with this compound (e.g., 24-48 hours) to allow for the accumulation of the unprenylated protein. - Perform a dose-response experiment to ensure an effective concentration is used. - Use a positive control cell line where the effect has been previously demonstrated. - Use a higher percentage acrylamide gel or a specialized gel system (e.g., with urea) to improve the resolution of small proteins. |
| Weak or no signal for the unprenylated protein band. | - The unprenylated form of the protein is unstable and rapidly degraded. - The antibody has a lower affinity for the unprenylated form of the protein. | - Co-treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the unprenylated protein. - Use a different antibody that recognizes an epitope present on both the prenylated and unprenylated forms. |
| Both prenylated and unprenylated bands are detected in the control (untreated) sample. | - The antibody is cross-reacting with other proteins. - Incomplete prenylation occurs naturally for the protein of interest in your cell line. | - Use a more specific antibody; validate the antibody using siRNA or knockout cells if possible. - This may be a genuine biological observation; investigate the literature for your protein of interest. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 | Reference |
| Farnesyltransferase (FTase) | 1.4 nM | [7] |
| Geranylgeranyltransferase-1 (GGTase-1) | 1.7 µM | [7] |
| P. falciparum Protein Farnesyltransferase (PFT) | 15 nM | [7] |
| Mammalian Protein Farnesyltransferase (PFT) | 0.82 nM | [7] |
| Mammalian Protein Geranylgeranyltransferase-I (PGGT-I) | 1700 nM | [7] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Prenylation
This protocol is designed to detect the inhibition of protein farnesylation by observing the electrophoretic mobility shift of a target protein. Unprenylated proteins typically migrate slower than their prenylated counterparts.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (recommend 12-15% for small proteins like Ras)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest (e.g., anti-H-Ras, anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control (e.g., DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Look for the appearance of a slower-migrating band in the this compound-treated samples, corresponding to the unprenylated protein.
Protocol 2: In Vitro Farnesyltransferase (FTase) Activity Assay
This is a representative protocol for a fluorometric in vitro FTase activity assay.[8][9][10]
Materials:
-
Recombinant FTase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 10 mM MgCl₂, 10 µM ZnCl₂)
-
This compound or other inhibitors
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorescent peptide substrate and FPP in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Reaction: In each well, add the FTase enzyme, the inhibitor (or vehicle control), and allow to pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Start the reaction by adding the FPP and fluorescent peptide substrate mixture to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex/em = 340/550 nm for a dansyl-based substrate) at time zero and then kinetically over a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: this compound inhibits FTase and GGTase-1, affecting Ras and RhoB signaling.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. FTI-277 inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 10. bioassaysys.com [bioassaysys.com]
Technical Support Center: FTI-2148 and Normal Cell Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of FTI-2148 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), enzymes crucial for the post-translational modification of proteins, including the Ras superfamily of small GTPases.[1][2] By inhibiting these enzymes, this compound disrupts the proper localization and function of key signaling proteins involved in cell growth, proliferation, and survival.
Q2: How selective is this compound for cancer cells over normal cells?
This compound exhibits a degree of selectivity for cancer cells. This selectivity is partly attributed to the dependence of many cancer cells on pathways regulated by farnesylated and geranylgeranylated proteins for their sustained proliferation and survival. However, off-target effects and cytotoxicity in normal cells can occur, particularly at higher concentrations. The selectivity index, which is the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a critical parameter to consider. A selectivity index greater than 1.0 indicates a higher potency against cancer cells.[3]
Q3: What are the potential off-target effects of this compound in normal cells?
While designed to target FTase and GGTase-1, this compound, like many small molecule inhibitors, may have off-target effects. These can contribute to cytotoxicity in normal cells. It is crucial to assess the effects of this compound on a panel of normal cell lines to understand its toxicity profile. The anti-cancer effects of some drugs in clinical trials have been found to be due to off-target interactions, highlighting the importance of this characterization.[4]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines at expected therapeutic concentrations.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Perform a broader analysis of cellular pathways affected by this compound in the specific normal cell line. This could include proteomics or transcriptomics to identify unintended molecular targets. Consider using lower, more selective concentrations of the inhibitor.
-
-
Possible Cause 2: Cell line-specific sensitivity.
-
Troubleshooting Step: Test this compound on a wider panel of normal cell lines from different tissues to determine if the observed cytotoxicity is a general phenomenon or specific to a particular cell type.
-
-
Possible Cause 3: Experimental conditions.
-
Troubleshooting Step: Verify the final concentration of the solvent (e.g., DMSO) in your culture medium, as high concentrations can be toxic. Ensure the incubation time and cell density are consistent with established protocols.
-
Issue 2: Inconsistent IC50 values for this compound in the same normal cell line across experiments.
-
Possible Cause 1: Variation in cell passage number.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments, as cellular characteristics and drug sensitivity can change over time in culture.
-
-
Possible Cause 2: Reagent variability.
-
Troubleshooting Step: Ensure the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Inconsistent cell health and density.
-
Troubleshooting Step: Monitor cell viability and morphology before each experiment. Ensure a consistent seeding density as this can influence the apparent IC50 value.
-
Quantitative Data Summary
| Target | Inhibitor | IC50 | Cell Line | Reference |
| Farnesyl Transferase (FTase) | This compound | 1.4 nM | N/A (Enzymatic Assay) | [1][2] |
| Geranylgeranyl Transferase-1 (GGTase-1) | This compound | 1.7 µM | N/A (Enzymatic Assay) | [1][2] |
| Plasmodium falciparum FTase | This compound | 15 nM | N/A (Enzymatic Assay) | [1][2] |
| Mammalian FTase | This compound | 0.82 nM | N/A (Enzymatic Assay) | [2] |
| Mammalian GGTase-1 | This compound | 1700 nM | N/A (Enzymatic Assay) | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound inhibits FTase and GGTase-1, blocking protein prenylation.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity in normal cells.
References
FTI-2148 Technical Support Center: Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of FTI-2148 at room temperature. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimentation.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Possible Cause: Potential degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the this compound powder has been consistently stored at -20°C and any solutions have been stored at -80°C.[1]
-
Review Solution Preparation: Prepare fresh solutions for each experiment if possible. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Minimize Time at Room Temperature: While this compound is shipped at ambient temperatures, suggesting short-term stability, it is best practice to minimize the time the compound spends at room temperature during experimental setup.[1] Prepare experimental dilutions immediately before use.
-
Check for Precipitates: Before use, visually inspect the solution for any signs of precipitation. If observed, gentle warming to 45°C or sonication may be used to redissolve the compound.
-
Issue: Variability in results between different experimental days.
-
Possible Cause: Inconsistent handling of this compound, leading to varying levels of compound integrity.
-
Troubleshooting Steps:
-
Standardize Handling Protocol: Implement a strict, standardized protocol for the handling of this compound, from stock solution preparation to final dilution in assay media.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock solution, it is highly recommended to prepare single-use aliquots.
-
Protect from Light: While not explicitly stated in the available literature, as a general precaution for complex organic molecules, protect solutions from direct light.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a powder at -20°C. Under these conditions, it is reported to be stable for up to three years.[1] Solutions of this compound in solvent should be stored at -80°C and are stable for up to one year.[1]
Q2: How long is this compound stable at room temperature?
A2: Specific quantitative data on the stability of this compound at room temperature for extended periods is not publicly available in the reviewed literature. The compound is shipped at ambient temperature, which suggests stability for short durations (i.e., during transport and routine experimental procedures).[1] However, for optimal results and to minimize potential degradation, it is strongly recommended to limit the time the compound is kept at room temperature.
Q3: Can I store my this compound stock solution in the refrigerator (-4°C)?
A3: The recommended storage temperature for this compound solutions is -80°C.[1] Storing at -4°C is not advised for long-term stability, as the degradation rate at this temperature is unknown.
Q4: How should I prepare my this compound stock solution?
A4: The choice of solvent will depend on your experimental needs. Common solvents for this compound include DMSO, water, and ethanol. For dissolution, especially in aqueous solutions, auxiliary methods such as gentle heating to 45°C or sonication may be beneficial. When using DMSO, it is advisable to use a fresh, anhydrous grade to avoid introducing moisture.
Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?
A5: There is no specific data on the number of permissible freeze-thaw cycles. To avoid potential degradation and ensure consistency, it is best practice to prepare single-use aliquots of your stock solution. This minimizes the need for repeated warming and freezing of the entire stock.
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
| Shipping | Ambient/Blue Ice | Stable for the duration of shipping[1] |
Experimental Protocols
Recommended Protocol for Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, immediately store the this compound powder at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solution Preparation:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Prepare a concentrated stock solution in an appropriate solvent (e.g., anhydrous DMSO).
-
If necessary, aid dissolution by gentle warming (not to exceed 45°C) or sonication in a water bath.
-
Ensure the compound is fully dissolved before proceeding.
-
-
Aliquoting and Storage of Stock Solution:
-
Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
When needed, retrieve a single aliquot of the stock solution.
-
Allow it to thaw completely and bring it to room temperature.
-
Prepare the final working dilutions in your appropriate experimental buffer or medium immediately before use.
-
Avoid storing diluted solutions for extended periods.
-
Visual Guides
Caption: Recommended workflow for handling and storing this compound.
References
FTI-2148 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FTI-2148 in in vivo experiments. The information is designed to address common challenges and provide standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of farnesyltransferase (FTase).[1] Farnesylation is a critical post-translational modification required for the proper localization and function of several key signaling proteins, most notably the Ras family of small GTPases. By inhibiting FTase, this compound prevents the farnesylation of Ras and other target proteins, thereby blocking their downstream signaling pathways involved in cell proliferation, survival, and differentiation. This compound is a dual inhibitor, also targeting geranylgeranyl transferase-1 (GGTase-1), but with significantly lower potency.[1]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vivo studies, the formulation of this compound will depend on the administration route. Due to its likely poor water solubility, a common approach is to first dissolve it in a minimal amount of an organic solvent like DMSO, and then further dilute it in a vehicle suitable for animal administration, such as corn oil or a solution containing polyethylene glycol (PEG) and/or Tween 80. For long-term storage, this compound powder should be stored at -20°C. Solutions in organic solvents can be stored at -80°C for shorter periods, but fresh preparations are always recommended for in vivo experiments to avoid precipitation and degradation.
Q3: What are the typical dosages and administration routes for this compound in mice?
A3: Published studies have reported a range of effective dosages and administration routes for this compound in mouse models. The optimal choice will depend on the specific tumor model and experimental goals. Common administration methods include subcutaneous (s.c.) and intraperitoneal (i.p.) injections. Continuous infusion via osmotic mini-pumps has also been used to maintain steady-state drug levels.
Q4: How can I assess if this compound is hitting its target in vivo?
A4: Target engagement can be assessed by measuring the inhibition of farnesylation of downstream substrates in tumor or surrogate tissues. A common biomarker for FTase inhibition is the unprocessed, non-farnesylated form of the chaperone protein HDJ-2 (also known as DNAJA1). An increase in the non-farnesylated form of HDJ-2, detectable by a mobility shift on a Western blot, indicates effective target inhibition.[2] Additionally, farnesyltransferase activity can be directly measured in tissue lysates.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a potent FTase inhibitor, it also inhibits GGTase-1 at higher concentrations.[1] Inhibition of GGTase-1 can affect the function of other prenylated proteins, such as Rho family GTPases. It is important to consider potential off-target effects when interpreting experimental results, especially at higher doses. Comparing the effects of this compound with those of a more selective FTase inhibitor, if available, can help to dissect on-target versus off-target effects.
Troubleshooting Guides
Problem: Lack of In Vivo Efficacy
If you are not observing the expected anti-tumor activity with this compound, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Poor Drug Formulation/Solubility | Ensure this compound is fully dissolved in the vehicle. Prepare fresh formulations for each experiment. Consider using alternative, well-tolerated vehicle systems for poorly soluble compounds (e.g., solutions with co-solvents like PEG-400, or lipid-based formulations). |
| Inadequate Drug Exposure | Increase the dose or dosing frequency of this compound. Consider a different administration route that may improve bioavailability (e.g., i.p. vs. s.c.). If possible, perform a pilot pharmacokinetic (PK) study to determine the drug concentration in plasma and tumor tissue over time. |
| Suboptimal Dosing Schedule | The timing and duration of treatment are critical. For rapidly growing tumors, treatment may need to be initiated earlier. For established tumors, a longer treatment duration may be necessary. |
| Lack of Target Engagement | Assess FTase inhibition in tumor tissue using the methods described in the "Experimental Protocols" section (e.g., Western blot for HDJ-2). If the target is not being inhibited, this points to a formulation or exposure issue. |
| Tumor Model Resistance | The tumor model may not be sensitive to FTase inhibition. This could be due to a lack of dependence on farnesylated oncoproteins or the activation of alternative signaling pathways. Consider testing this compound in a different, well-characterized tumor model known to be sensitive to FTIs. |
| Drug Instability | Ensure proper storage of the this compound compound and its formulations. Avoid repeated freeze-thaw cycles of stock solutions. |
Problem: Unexpected Toxicity or Adverse Effects
If you observe unexpected toxicity (e.g., weight loss, lethargy, ruffled fur) in your experimental animals, consider the following:
| Potential Cause | Suggested Solution |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to assess its tolerability. Some organic solvents, like DMSO, can be toxic at high concentrations. |
| High Drug Dose | Reduce the dose of this compound. A maximum tolerated dose (MTD) study may be necessary to determine the highest dose that can be administered without causing severe toxicity. |
| Off-Target Effects | As mentioned in the FAQs, this compound can inhibit GGTase-1 at higher concentrations, which may contribute to toxicity. If possible, compare the toxicity profile with a more selective FTase inhibitor. |
| Administration Route-Related Issues | Improper injection technique can cause local tissue damage, inflammation, or infection. Ensure that personnel are well-trained in s.c. and i.p. injection procedures. For i.p. injections, be careful to avoid puncturing internal organs. |
| Compound Impurities | Ensure the purity of the this compound compound. Impurities from the synthesis process can sometimes be toxic. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (FTase) | 1.4 nM | [1] |
| This compound IC50 (GGTase-1) | 1.7 µM | [1] |
| In Vivo Efficacy (Human Xenograft Nude Mouse Model) | 77% tumor growth inhibition at 25 mg/kg/day (s.c. mini-pump, 14 days) | [1] |
| In Vivo Efficacy (ras Transgenic Mouse Model) | Breast tumor regression at 100 mg/kg/day (s.c. injection, 14 days) | [3] |
| In Vivo Efficacy (A-549 Lung Adenocarcinoma Mouse Model) | 91% tumor growth inhibition at 25 or 50 mg/kg/day (i.p. mini-pump) | [3] |
| In Vivo Target Inhibition (Breast Tumors from Mice) | 85-88% inhibition of FTase activity at 100 mg/kg/day (s.c. injection, 4 days) | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For daily injections, dilute the stock solution in a suitable vehicle (e.g., corn oil, or a solution of 10% DMSO, 40% PEG-300, 5% Tween 80, and 45% saline). Prepare the final formulation fresh each day.
-
-
Administration:
-
Administer this compound to the treatment group via the chosen route (e.g., i.p. or s.c. injection) at the desired dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring: Monitor the body weight and general health of the mice daily.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, target engagement studies).
Protocol 2: Assessment of Farnesyltransferase Inhibition in Tissues by Western Blot for HDJ-2
-
Tissue Collection: At the study endpoint, collect tumor and/or other relevant tissues from the mice. Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Protein Extraction:
-
Homogenize the frozen tissues in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (a higher percentage gel, e.g., 12-15%, may be needed to resolve the farnesylated and non-farnesylated forms of HDJ-2).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDJ-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The non-farnesylated form of HDJ-2 will migrate slightly slower than the farnesylated form, resulting in a doublet or a shifted band in the samples from this compound-treated animals. Quantify the band intensities to determine the percentage of non-farnesylated HDJ-2.
Protocol 3: Preparation of Tissue Lysates for Farnesyltransferase Activity Assay
-
Tissue Homogenization: Homogenize fresh or frozen tissues in a buffer that preserves enzyme activity (e.g., a Tris-HCl based buffer with DTT and protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Ultracentrifugation (Optional): To separate the cytosolic and membrane fractions, the supernatant from the previous step can be subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour). FTase is primarily a cytosolic enzyme.
-
Protein Quantification: Determine the protein concentration of the lysate (or cytosolic fraction).
-
Enzyme Activity Assay:
-
Use a commercially available farnesyltransferase activity assay kit or a well-established in-house method. These assays typically measure the transfer of a labeled farnesyl group (e.g., radiolabeled or fluorescently tagged) from farnesyl pyrophosphate (FPP) to a specific substrate (e.g., a Ras-derived peptide).
-
Incubate a defined amount of protein lysate with the reaction mixture according to the assay protocol.
-
Measure the incorporation of the labeled farnesyl group into the substrate.
-
-
Data Analysis: Compare the FTase activity in lysates from this compound-treated animals to that in lysates from vehicle-treated animals to determine the percentage of inhibition.
Visualizations
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo this compound study.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
FTI-2148 inconsistent western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FTI-2148 who are experiencing inconsistent western blot results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a research compound that acts as a dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), with a significantly higher potency for FTase (IC50s of 1.4 nM for FTase and 1.7 µM for GGTase-1).[1][2] It functions by blocking the post-translational modification of proteins, specifically the attachment of farnesyl or geranylgeranyl groups to cysteine residues at the C-terminus of proteins like Ras.[1][3] This inhibition of prenylation can affect the subcellular localization and function of these proteins.
Q2: I treated my cells with this compound and now my protein of interest is running at a higher molecular weight on the western blot. Is this expected?
Yes, this can be an expected result. This compound inhibits the farnesylation of proteins.[3] The farnesyl group is hydrophobic, and its absence can cause the protein to migrate slower in an SDS-PAGE gel, appearing as a band with a higher apparent molecular weight.[3] This band shift is an indication that the drug is effectively inhibiting its target. For example, treatment with this compound has been shown to cause slower migrating bands for proteins like H-Ras and HDJ-2.[3]
Q3: I am not seeing a band shift for my protein of interest after this compound treatment. What could be the reason?
There are several potential reasons for this:
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The protein is not a substrate for farnesyltransferase: Your protein of interest may not be farnesylated, and therefore its migration would not be affected by this compound.
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Ineffective drug concentration or treatment time: The concentration of this compound or the duration of the treatment may be insufficient to inhibit FTase in your experimental system.
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The protein is primarily geranylgeranylated: While this compound can inhibit GGTase-1, it is much less potent than its effect on FTase.[1][2] If your protein is primarily a substrate for GGTase-1, you may not observe a significant band shift.
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The epitope for your antibody is masked: It is possible, though less likely, that the conformational change due to the lack of farnesylation masks the epitope recognized by your primary antibody.
Q4: Can this compound affect the expression level of my target protein?
Yes, by inhibiting the function of key signaling proteins like Ras, this compound can indirectly affect downstream signaling pathways that regulate gene expression.[3] This could lead to either an increase or decrease in the expression of your target protein. It is advisable to always compare your treated samples to a vehicle-treated control.
Troubleshooting Inconsistent Western Blot Results
This guide addresses common issues encountered when performing western blots with samples treated with this compound.
Problem 1: Weak or No Signal
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Insufficient Protein Load | Determine the protein concentration of your lysates and ensure you are loading a sufficient amount (e.g., 20-40 µg of total protein).[4][5][6] |
| Poor Protein Transfer | After transfer, stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer across the entire molecular weight range.[4][7][8] Ensure good contact between the gel and the membrane, and that no air bubbles are present.[8][9] |
| Suboptimal Antibody Concentration | The optimal antibody concentration can vary. Perform a titration of your primary and secondary antibodies to find the ideal dilution.[4][5][9] |
| Inactive Antibody | Ensure antibodies have been stored correctly and are within their expiration date.[5][10] Avoid repeated freeze-thaw cycles. |
| Blocking Buffer Issues | Over-blocking can sometimes mask the epitope. Try reducing the blocking time or switching to a different blocking agent (e.g., from non-fat milk to BSA).[5][6][7] |
| Target Protein Abundance is Low | Consider enriching your protein of interest through immunoprecipitation before running the western blot.[6][8] |
Problem 2: High Background
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.[4][6][7] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding and high background.[4][5] Try decreasing the antibody concentration. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[4][8] |
| Membrane Handled Improperly | Handle the membrane with forceps to avoid contamination from skin oils and proteins.[8] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulate matter that can cause speckles on the blot.[5] |
Problem 3: Non-Specific Bands
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Primary Antibody Specificity | Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. Run a negative control if possible (e.g., a cell line that does not express the target protein).[8] |
| Sample Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation, which can result in smaller, non-specific bands.[8] |
| Protein Overload | Loading too much protein can lead to non-specific antibody binding.[4][9] Try reducing the amount of protein loaded per lane. |
| Post-Translational Modifications | The presence of multiple bands could be due to other post-translational modifications of your target protein.[8] |
Experimental Protocols
Standard Western Blotting Protocol for this compound Treated Samples
-
Cell Lysis: After treating cells with this compound or a vehicle control, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound inhibits farnesyltransferase (FTase), preventing the farnesylation of Ras.
Caption: A standard workflow for performing a western blot experiment.
Caption: A decision tree for troubleshooting common western blot issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. assaygenie.com [assaygenie.com]
mitigating FTI-2148 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities associated with the farnesyltransferase inhibitor, FTI-2148, in animal models. The information provided is based on published data for farnesyltransferase inhibitors (FTIs) as a class, and should be adapted and validated for specific experimental contexts with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme responsible for the post-translational modification of various proteins, including the Ras family of small GTPases.[1][2][3] Farnesylation is a crucial step for the proper localization and function of these proteins in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] By inhibiting FTase, this compound disrupts these signaling pathways, leading to anti-tumor activity.[1][4] this compound is a dual inhibitor, also targeting geranylgeranyltransferase-1 (GGT-1) at higher concentrations.[2][3]
Q2: What are the potential toxicities associated with this compound in animal models?
A2: While specific public data on the toxicology of this compound is limited, class-wide toxicities for farnesyltransferase inhibitors have been reported in preclinical and clinical studies. These dose-limiting toxicities (DLTs) may include:
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Myelosuppression (Hematopoietic Toxicity): A decrease in the production of red blood cells, white blood cells, and platelets.
-
Neurotoxicity: Adverse effects on the nervous system.
-
Gastrointestinal Toxicity: Including nausea, vomiting, and diarrhea.
-
Hepatic Toxicity: As indicated by elevated liver enzymes.
Q3: How can I mitigate the potential toxicities of this compound?
A3: Several strategies can be employed to mitigate the toxicities of FTIs:
-
Intermittent Dosing: preclinical and clinical studies with other FTIs have shown that intermittent dosing schedules (e.g., alternating weeks of treatment and rest) can be better tolerated than continuous daily administration.
-
Dose Adjustment: Careful dose-escalation studies are crucial to determine the maximum tolerated dose (MTD) in your specific animal model. Starting with a lower dose and escalating based on tolerability can help minimize severe toxicities.
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Supportive Care: Providing supportive care, such as ensuring proper hydration and nutrition, can help manage gastrointestinal side effects.
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Monitoring and Early Intervention: Regular monitoring of animal health, including body weight, blood counts, and clinical signs of toxicity, allows for early intervention, such as dose reduction or temporary cessation of treatment.
-
Antioxidant Co-administration: For neurotoxicity, which has been linked to reactive oxygen species (ROS) with some FTIs, the co-administration of antioxidants could be a potential, though not yet clinically validated, mitigation strategy.[5]
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause:
-
Dose is too high: The administered dose of this compound may be above the maximum tolerated dose (MTD) for the specific animal strain, age, or health status.
-
Rapid onset of severe toxicity: FTIs can induce acute toxicities, particularly at higher doses.
Troubleshooting Steps:
-
Stop Dosing Immediately: If unexpected severe adverse effects or mortality are observed, cease administration of this compound to the entire cohort.
-
Perform Necropsy: Conduct a thorough necropsy on deceased animals to identify potential target organs of toxicity.
-
Review Dosing and Literature: Double-check all dose calculations and administration procedures. Review the literature for reported MTDs of this compound or similar FTIs in the same or similar animal models.
-
Conduct a Dose Range-Finding Study: If no established MTD is available for your model, perform a dose range-finding study with a small number of animals to determine a safe and tolerable dose. Start with a significantly lower dose and escalate gradually.
-
Consider an Intermittent Dosing Schedule: If continuous dosing is not well-tolerated even at lower doses, explore an intermittent dosing regimen.
Issue 2: Significant Body Weight Loss (>15%)
Possible Cause:
-
Gastrointestinal toxicity: FTI-induced nausea, vomiting, or diarrhea can lead to decreased food and water intake.
-
Systemic toxicity: General malaise and systemic toxicity can also suppress appetite.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to confirm reduced intake.
-
Provide Supportive Care:
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Hydration: Administer subcutaneous fluids (e.g., sterile saline) to prevent dehydration.
-
Nutrition: Provide highly palatable and easily digestible food.
-
-
Dose Reduction: Reduce the dose of this compound.
-
Intermittent Dosing: Switch to an intermittent dosing schedule to allow for periods of recovery.
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Gastrointestinal Protectants: Consult with a veterinarian about the potential use of anti-nausea or anti-diarrheal medications, ensuring they do not interfere with the experimental outcomes.
Issue 3: Signs of Neurotoxicity (e.g., ataxia, tremors, lethargy)
Possible Cause:
-
Direct neurotoxic effects of the FTI.
-
ROS-mediated neuronal damage: As suggested for other FTIs.[5]
Troubleshooting Steps:
-
Perform a Functional Neurological Exam: Systematically assess motor function, coordination, and reflexes to quantify the neurotoxicity.
-
Dose Reduction or Cessation: Immediately reduce the dose or temporarily stop treatment upon observing signs of neurotoxicity.
-
Consider Intermittent Dosing: An intermittent schedule may reduce the cumulative neurotoxic effects.
-
Investigate Antioxidant Co-administration: Based on the literature for other FTIs, you may consider a pilot study to evaluate the co-administration of an antioxidant like N-acetylcysteine (NAC). This is an experimental approach and requires careful validation.
Issue 4: Abnormal Hematology (Anemia, Neutropenia, Thrombocytopenia)
Possible Cause:
-
Myelosuppression: FTIs can suppress the production of blood cells in the bone marrow.
Troubleshooting Steps:
-
Regular Blood Monitoring: Perform complete blood counts (CBCs) at baseline and regularly throughout the study (e.g., weekly).
-
Dose Modification Based on Blood Counts: Establish predefined criteria for dose reduction or interruption based on the severity of cytopenias. For example:
-
Moderate Neutropenia: Reduce the dose by 25-50%.
-
Severe Neutropenia or Febrile Neutropenia: Interrupt dosing until recovery.
-
-
Intermittent Dosing: Allow for bone marrow recovery during the "off-treatment" periods of an intermittent schedule.
Quantitative Data Summary
Table 1: Representative Dose-Limiting Toxicities (DLTs) of Farnesyltransferase Inhibitors (FTIs) in Preclinical and Clinical Studies. (Note: This table summarizes data from various FTIs and is intended for general guidance. The specific DLTs and their incidence with this compound may vary.)
| Toxicity | Animal Model/Study Phase | Observed Effects |
| Myelosuppression | Mouse, Rat, Human | Anemia, neutropenia, thrombocytopenia. |
| Neurotoxicity | Rat, Human | Ataxia, tremors, peripheral neuropathy, fatigue. |
| Gastrointestinal Toxicity | Mouse, Rat, Human | Nausea, vomiting, diarrhea, anorexia, weight loss. |
| Hepatic Toxicity | Human | Reversible elevation of liver transaminases (ALT, AST). |
Table 2: Potential Mitigation Strategies and Expected Outcomes.
| Mitigation Strategy | Expected Outcome |
| Intermittent Dosing | Reduced incidence and severity of myelosuppression, neurotoxicity, and gastrointestinal toxicity. |
| Dose Reduction | Amelioration of observed toxicities. |
| Supportive Care | Management of symptoms like dehydration and weight loss, improving overall animal welfare. |
| Antioxidant Co-administration | Potential reduction in ROS-mediated neurotoxicity (experimental, requires validation). |
Experimental Protocols
Protocol 1: Monitoring Hematopoietic Toxicity
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein of the animals at baseline (before the first dose) and then weekly throughout the study.
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine red blood cell (RBC) count, hemoglobin, hematocrit, white blood cell (WBC) count with differential, and platelet count.
-
Data Analysis: Compare the weekly blood counts to the baseline values and to a vehicle-treated control group.
-
Actionable Thresholds: Establish predefined thresholds for dose modification. For example, a >50% decrease in neutrophils or platelets from baseline may trigger a dose reduction or interruption.
Protocol 2: Assessment of Neurotoxicity
-
Clinical Observation: Observe the animals daily for any signs of neurotoxicity, including changes in gait, posture, activity level, and the presence of tremors or seizures.
-
Functional Tests:
-
Rotarod Test: To assess motor coordination and balance. Place the animal on a rotating rod with increasing speed and record the latency to fall.
-
Grip Strength Test: To measure forelimb and hindlimb muscle strength.
-
-
Schedule: Perform these functional tests at baseline and at regular intervals (e.g., weekly) during the treatment period.
-
Data Analysis: Compare the performance of the this compound-treated group to the vehicle-treated control group. A significant decrease in performance may indicate neurotoxicity.
Visualizations
Caption: Mechanism of action of this compound in inhibiting Ras signaling.
Caption: Troubleshooting workflow for managing adverse events in animal models.
Caption: Potential on-target and off-target effects of this compound leading to efficacy and toxicity.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Long-term treatment of farnesyltransferase inhibitor FTI-277 induces neurotoxicity of hippocampal neurons from rat embryo in a ROS-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
FTI-2148 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the farnesyltransferase inhibitor, FTI-2148, in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound treatment is no longer effective at inhibiting the growth of my cancer cell line, even at higher concentrations. What is the likely cause?
The most common mechanism for acquired resistance to farnesyltransferase inhibitors (FTIs) like this compound is the activation of an alternative prenylation pathway.[1][2][3] While this compound effectively blocks farnesyltransferase (FTase), some proteins, notably KRAS and NRAS, can be subsequently modified by a related enzyme, geranylgeranyltransferase-1 (GGTase-1).[1][2] This "escape route" allows the protein to be geranylgeranylated, which can substitute for farnesylation in maintaining its membrane localization and oncogenic activity.
Troubleshooting Steps:
-
Confirm Inhibition of Farnesylation: First, verify that this compound is still inhibiting its primary target, FTase. You can do this by assessing the prenylation status of a protein that is exclusively farnesylated, such as HDJ2 (also known as Hsp40). In a successful this compound treatment, you should observe an upward mobility shift of the unprenylated form of HDJ2 on a Western blot.
-
Assess Alternative Prenylation of KRAS: To confirm if alternative prenylation is the cause of resistance, examine the prenylation status of KRAS. In resistant cells treated with this compound, you will likely see that KRAS processing is maintained (i.e., no upward mobility shift), indicating it is being geranylgeranylated.[1][3]
-
Consider a Dual Inhibitor: If alternative prenylation is confirmed, consider using a dual farnesyltransferase and geranylgeranyltransferase inhibitor. These compounds are designed to block both pathways, preventing this common resistance mechanism.[1][3]
Q2: I am not seeing the expected apoptotic effects of this compound in my cell line, which has a known KRAS mutation. Why might this be?
The sensitivity of cancer cells to FTIs is not always correlated with the mutation status of KRAS.[4] The anti-tumor effects of FTIs are not solely dependent on the inhibition of Ras farnesylation. Other farnesylated proteins that play crucial roles in cell cycle progression and survival, such as RhoB, CENP-E, and CENP-F, are also important targets of FTIs. Resistance or lack of a strong apoptotic response could be due to cellular adaptations that bypass the effects of inhibiting these other farnesylated proteins.
Troubleshooting Steps:
-
Evaluate Cell Cycle Arrest: FTIs can induce cell cycle arrest. Analyze the cell cycle profile of your treated cells using flow cytometry to determine if this compound is causing a G1 or G2/M arrest, even in the absence of significant apoptosis.
-
Investigate Downstream Signaling: Assess the activity of key signaling pathways downstream of Ras, such as the PI3K/AKT/mTOR and Raf/MEK/ERK pathways.[1] In some resistant contexts, these pathways may be reactivated through other mechanisms.
-
Consider Other Resistance Mechanisms: While less common, other resistance mechanisms to FTIs have been reported, including mutations in the farnesyltransferase enzyme itself or the overexpression of drug efflux pumps.
Q3: How can I experimentally confirm this compound resistance in my cell line?
To confirm resistance, you should perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Quantitative Data Summary
| Cell Line | FTI Compound | Ras Status | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| H929 | FTI-277 | N-Ras Mutant | ~1 µM | >10 µM | >10 | [5] |
| 8226 | FTI-277 | K-Ras Mutant | ~5 µM | >10 µM | >2 | [5] |
| HeLa 3A | FTI-277 | Wild-type Ras | Not specified | Not specified | Not specified | [6] |
| H-Ras transformed NIH3T3 | FTI-276 | H-Ras Mutant | <1 µM | Not applicable | Not applicable | [7] |
| KB-Ras transformed NIH3T3 | FTI-276 | K-Ras Mutant | >10 µM | Not applicable | Not applicable | [7] |
Note: The table illustrates that cell lines with K-Ras mutations can be less sensitive to FTIs, and that resistance is characterized by a significant increase in the IC50 value.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Prenylation
This protocol is used to assess the prenylation status of proteins like HDJ2 and KRAS, which is key to identifying the alternative prenylation resistance mechanism. Unprenylated proteins exhibit a slight upward shift in molecular weight on an SDS-PAGE gel.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE gels (a 12-15% acrylamide concentration is recommended for better resolution of small molecular weight differences)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HDJ2, anti-KRAS, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle control for the desired time (e.g., 24-48 hours). Harvest and lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Expected Results:
-
HDJ2: In all this compound treated samples (sensitive and resistant), a slower migrating (unprenylated) band should appear.
-
KRAS: In sensitive cells treated with a dual inhibitor, a slower migrating band will appear. In resistant cells treated with this compound, the KRAS band will likely not shift, indicating it is still being prenylated (geranylgeranylated).
Protocol 2: Cell Viability Assay to Determine IC50
This protocol is used to quantify the level of resistance by comparing the dose-response curves of sensitive and resistant cells to this compound.
Materials:
-
96-well cell culture plates
-
Sensitive and resistant cancer cell lines
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed an equal number of sensitive and resistant cells into separate 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 50 µM) for 72-96 hours. Include a vehicle-only control.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: this compound resistance via alternative prenylation.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Dual farnesyl and geranylgeranyl transferase inhibitor thwarts mutant KRAS-driven patient-derived pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual Farnesyl and Geranylgeranyl Transferase Inhibitor Thwarts Mutant KRAS-Driven Patient-Derived Pancreatic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The farnesyl transferase inhibitor, FTI-277, inhibits growth and induces apoptosis in drug-resistant myeloma tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The farnesyltransferase inhibitor FTI-277 suppresses the 24-kDa FGF2-induced radioresistance in HeLa cells expressing wild-type RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Both farnesyltransferase and geranylgeranyltransferase I inhibitors are required for inhibition of oncogenic K-Ras prenylation but each alone is sufficient to suppress human tumor growth in nude mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
FTI-2148 Technical Support Center
Welcome to the technical support center for FTI-2148. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this compound.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I not observing the expected level of cytotoxicity in my cancer cell line with a known Ras mutation? | 1. Alternative Prenylation: K-Ras and N-Ras can be alternatively prenylated by geranylgeranyl transferase-1 (GGTase-1) when farnesyl transferase (FTase) is inhibited.[1] this compound is a dual inhibitor, but its IC50 for GGTase-1 is significantly higher than for FTase. 2. Ras-Independent Growth: The cancer cell line may have developed Ras-independent mechanisms for growth and survival.[1][2] 3. Drug Concentration/Activity: The concentration of this compound may be insufficient, or the compound may have degraded. | 1. Confirm Target Inhibition: Assess the inhibition of both farnesylation and geranylgeranylation. Consider using a combination of this compound and a specific GGTase-I inhibitor (like GGTI-2154) to block both pathways. 2. Cell Line Characterization: Re-evaluate the signaling pathways active in your cell line. Consider investigating downstream effectors of Ras to see if they are still activated. 3. Dose-Response and Quality Control: Perform a dose-response experiment to determine the optimal concentration for your cell line. Ensure proper storage of this compound at -20°C for powder and -80°C for solvent solutions to maintain its activity.[3] |
| My Western blot shows incomplete inhibition of protein farnesylation, even at high concentrations of this compound. | 1. High Protein Expression: The target protein (e.g., H-Ras, HDJ2) may be overexpressed in your experimental system, requiring higher concentrations of the inhibitor for complete inhibition. 2. Cell Permeability: The compound may have poor permeability into the specific cell line being used. 3. Experimental Conditions: Incubation time may be too short for the inhibitor to exert its full effect. | 1. Titrate Inhibitor Concentration: Perform a detailed concentration-response curve to determine the IC50 for farnesylation inhibition in your specific system. 2. Optimize Incubation Time: Increase the incubation time with this compound to allow for sufficient cellular uptake and target engagement. A time-course experiment would be beneficial. 3. Positive Control: Include a positive control cell line known to be sensitive to this compound to validate your experimental setup. |
| I am observing unexpected off-target effects or cellular toxicity at concentrations where I don't expect to see significant FTase inhibition. | 1. GGTase-1 Inhibition: this compound also inhibits GGTase-1, albeit at a higher concentration.[3][4][5] Inhibition of geranylgeranylation can affect other proteins (e.g., Rho family GTPases) and lead to distinct cellular outcomes.[1] 2. Compound Purity: The purity of the this compound lot may be a concern. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used. | 1. Selective Inhibition Analysis: Use a more specific FTase inhibitor as a control to dissect the effects of FTase inhibition versus dual FTase/GGTase-1 inhibition. 2. Purity Verification: Check the certificate of analysis for the specific lot of this compound being used. 3. Solvent Control: Always include a vehicle control (solvent only) in your experiments at the same final concentration used for this compound. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a peptidomimetic that acts as a dual inhibitor of farnesyl transferase (FTase) and geranylgeranyl transferase-1 (GGTase-1).[3][4][5] It primarily functions by preventing the post-translational farnesylation of proteins, a critical step for their localization to the cell membrane and subsequent activation. The inhibition of FTase disrupts signaling pathways dependent on farnesylated proteins, such as the Ras signaling cascade.[1] |
| Is this compound specific to a particular Ras isoform? | While FTIs were initially developed to target Ras, their efficacy is not strictly dependent on the presence of a specific Ras mutation.[1] H-Ras is exclusively farnesylated, making it highly sensitive to FTase inhibition. However, K-Ras and N-Ras can undergo alternative prenylation by GGTase-1, providing an escape mechanism from FTIs.[1] Despite this, this compound has shown efficacy in tumors with various Ras mutations.[2] |
| What are the recommended working concentrations for this compound? | The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. For in vitro studies, concentrations ranging from nanomolar to low micromolar are typically used. For example, a concentration of 30 µM was shown to inhibit the farnesylation of HDJ2 in RAS-transformed NIH3T3 cells.[3][4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| How should I prepare and store this compound? | This compound is typically supplied as a powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. Store the powder at -20°C for long-term stability (up to 3 years).[3] Once dissolved, the stock solution should be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| Farnesyl Transferase (FTase) | 1.4 nM[3][4][5] |
| Geranylgeranyl Transferase-1 (GGTase-1) | 1.7 µM[3][4][5] |
| P. falciparum Protein Farnesyltransferase | 15 nM[3][4] |
| Mammalian Protein Farnesyltransferase | 0.82 nM[3][4] |
| Mammalian Protein Geranylgeranyltransferase-I | 1700 nM[3][4] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Dosage and Administration | Outcome |
| Human Xenograft Nude Mouse Model | 25 mg/kg/day via subcutaneous mini-pump for 14 days | 77% inhibition of tumor growth.[3][4] |
| H-Ras Transgenic Mouse Model (Breast Tumor) | 100 mg/kg/day via subcutaneous injection for 14 days | Caused breast tumor regression.[3][4] |
| Human Lung Adenocarcinoma A-549 Mouse Model | 25 or 50 mg/kg/day via intraperitoneal mini-pump | 91% inhibition of tumor growth.[3][4] |
| H-Ras Transgenic Mouse Model (Breast Tumor) | 100 mg/kg/day via subcutaneous injection for 4 days | 85-88% inhibition of FTase activity in tumors with no inhibition of GGTase-I.[4] Induced an average of 87 ± 3% tumor regression.[6] |
Key Experimental Protocols
Protocol 1: Assessment of this compound on Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Prenylation
-
Cell Treatment: Treat cells with various concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against a farnesylated protein (e.g., HDJ2, H-Ras) overnight at 4°C. Unprenylated proteins will migrate slower, resulting in a band shift.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band shift to assess the inhibition of protein farnesylation. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits farnesyl transferase, preventing Ras localization and downstream signaling.
Caption: Workflow for assessing this compound's effects on cell viability and protein prenylation.
References
- 1. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Farnesyl Transferase-1 Inhibitor | DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Farnesyltransferase Inhibitors: FTI-2148 in Focus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase inhibitors (FTIs) are a class of targeted anticancer agents that block the activity of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of numerous proteins involved in cell signaling and proliferation.[1][2] The primary target of FTIs is the Ras family of small GTPases, which are frequently mutated in human cancers.[3][4] By preventing the farnesylation of Ras, FTIs inhibit its localization to the cell membrane, thereby blocking downstream signaling pathways that promote tumor growth.[5] This guide provides a comparative analysis of FTI-2148 against other well-characterized FTIs, namely Lonafarnib and Tipifarnib, with a focus on their performance supported by experimental data.
Comparative Performance of Farnesyltransferase Inhibitors
The efficacy of farnesyltransferase inhibitors is primarily determined by their potency in inhibiting the target enzyme, FTase, and their selectivity over other related enzymes like geranylgeranyltransferase I (GGTase I). The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Farnesyltransferase (FT-1) | 1.4 | [6] |
| Geranylgeranyltransferase-1 (GGT-1) | 1700 | [6] | |
| Lonafarnib | Farnesyltransferase | 1.9 | [7] |
| Tipifarnib | Farnesyltransferase | 0.6 | [8] |
Table 1: In Vitro Potency of Farnesyltransferase Inhibitors. This table summarizes the IC50 values of this compound, Lonafarnib, and Tipifarnib against their primary target, farnesyltransferase, and in the case of this compound, its selectivity over geranylgeranyltransferase-1.
Preclinical Efficacy in Cancer Models
The antitumor activity of these FTIs has been evaluated in various preclinical models, including cancer cell lines and in vivo xenografts.
In Vitro Cell Viability
The effectiveness of FTIs in inhibiting the growth of cancer cells is a critical measure of their potential therapeutic value.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Lonafarnib | NCI-H460 | Non-Small Cell Lung Cancer | ~1.0-5.0 | [9] |
| A549 | Non-Small Cell Lung Cancer | 6.7 (5-day treatment) | ||
| Tipifarnib | U937 | Acute Myelogenous Leukemia | ~0.05-0.1 | [10] |
| MKN45 | Gastric Cancer | ~0.3 | [11] |
Table 2: In Vitro Anti-proliferative Activity of Lonafarnib and Tipifarnib in various cancer cell lines. Data for this compound in a comparable format was not available in the public domain.
In Vivo Xenograft Studies
In vivo studies using animal models provide crucial insights into the systemic efficacy and tolerability of drug candidates.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Human Lung Adenocarcinoma (A-549) | Lung Cancer | 25 or 50 mg/kg/day (i.p. mini-pump) | 91% | [12] |
| Human Xenograft Nude Mouse Model | Not Specified | 25 mg/kg/day (s.c. mini-pump) for 14 days | 77% | [12] | |
| Ras Transgenic Mouse Model | Breast Cancer | 100 mg/kg/day (s.c.) for 14 days | Tumor Regression | [12] | |
| Lonafarnib | NCI-H460 | Lung Cancer | Oral administration | Significant inhibition | [9] |
| A2780 | Ovarian Cancer | 40 and 60 mg/kg (p.o., b.i.d.) + Paclitaxel | Marked tumor regressions | [13] | |
| Tipifarnib | HRAS-mutant HNSCC PDX | Head and Neck Cancer | 60 mg/kg (p.o., b.i.d.) for ~20 days | Tumor stasis or regression | [14] |
Table 3: In Vivo Antitumor Efficacy of this compound, Lonafarnib, and Tipifarnib in xenograft models. The table highlights the significant tumor growth inhibition and regression observed with these inhibitors across different cancer types and dosing schedules.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of farnesyltransferase inhibitors.
Farnesyltransferase Activity Assay (Fluorimetric)
This assay quantifies the enzymatic activity of FTase and is used to determine the inhibitory potency of compounds.
-
Reagent Preparation : Prepare a working reagent containing assay buffer, a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS), farnesyl pyrophosphate (FPP), and dithiothreitol (DTT).[7][15]
-
Reaction Initiation : In a microplate, combine the test inhibitor at various concentrations with recombinant FTase enzyme. Initiate the enzymatic reaction by adding the working reagent.
-
Signal Detection : Measure the increase in fluorescence over time using a microplate reader. The farnesylation of the dansyl-peptide substrate leads to a change in its fluorescence properties.[7]
-
Data Analysis : Calculate the rate of reaction at each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with varying concentrations of the FTI for a specified duration (e.g., 72 hours).
-
MTT Incubation : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization : Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
Western Blotting for Farnesylation Biomarkers
Western blotting is used to detect the processing status of farnesylated proteins like HDJ-2 and prelamin A, which serve as biomarkers for FTase inhibition in cells.[8][18]
-
Cell Lysis : Treat cells with the FTI of interest, then lyse the cells to extract total proteins.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for HDJ-2 or prelamin A. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Unfarnesylated forms of HDJ-2 and prelamin A migrate slower on the gel, appearing as a higher molecular weight band.[18]
Mandatory Visualizations
Farnesyltransferase-Mediated Ras Signaling Pathway
Caption: Farnesyltransferase in the Ras signaling cascade.
Experimental Workflow for FTI Evaluation
Caption: Workflow for preclinical evaluation of FTIs.
Logical Relationship of FTI Action on Protein Prenylation
Caption: FTI mechanism on protein prenylation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining Farnesyltransferase Interaction With Cell‐Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effects of low‐dose tipifarnib on the mTOR signaling pathway and reactive oxygen species production in HIF‐1α‐expressing gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioassaysys.com [bioassaysys.com]
- 16. broadpharm.com [broadpharm.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FTI-2148 and Tipifarnib: Efficacy and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapies that block the post-translational modification of numerous proteins, most notably the Ras family of small GTPases, which are frequently mutated in human cancers. This guide provides a comparative overview of two key FTIs: FTI-2148, a potent preclinical candidate, and tipifarnib, an agent that has undergone extensive clinical investigation. The following sections detail their mechanisms of action, summarize key efficacy data, and provide insights into the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Protein Prenylation
Both this compound and tipifarnib function by inhibiting farnesyltransferase (FTase), an enzyme responsible for attaching a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX motif of substrate proteins. This farnesylation is crucial for the proper membrane localization and function of proteins like Ras. By preventing farnesylation, FTIs disrupt downstream signaling pathways that contribute to cell proliferation, survival, and differentiation.
A key distinction lies in their specificity. This compound is a dual inhibitor, targeting both farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), another enzyme involved in protein prenylation.[1][2] This dual activity may offer a broader spectrum of action against cancer cells that can utilize alternative prenylation pathways as a resistance mechanism. Tipifarnib, on the other hand, is a selective inhibitor of farnesyltransferase.[3][4]
Signaling Pathway: Inhibition of Ras and Other Farnesylated Proteins
The primary target of FTIs is the Ras signaling pathway. By preventing the farnesylation of Ras proteins (H-Ras, N-Ras, and K-Ras), these inhibitors block their translocation to the cell membrane, thereby inhibiting the activation of downstream effectors such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. However, the efficacy of FTIs is not solely dependent on Ras inhibition. Other farnesylated proteins, including Rheb (a critical activator of mTORC1) and various Rho family GTPases, are also affected, contributing to the anti-tumor effects of these drugs.[5][6]
Figure 1: FTI Mechanism of Action in the Ras Signaling Pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and tipifarnib, highlighting their potency and clinical efficacy in specific contexts.
Table 1: In Vitro Potency of this compound and Tipifarnib
| Compound | Target | IC50 | Cell Line/Assay Condition |
| This compound | Farnesyltransferase (FTase) | 1.4 nM | Mammalian PFT assay[1][2] |
| Geranylgeranyltransferase-I (GGTase-I) | 1.7 µM | Mammalian PGGT-I assay[1][2] | |
| Plasmodium falciparum FTase | 15 nM | P. falciparum PFT assay[1][2] | |
| Tipifarnib | Farnesyltransferase (FTase) | - | Data not readily available in searched abstracts |
Note: Direct comparative IC50 values for tipifarnib under the same assay conditions were not found in the provided search results. IC50 values can vary significantly based on the assay conditions.
Table 2: Preclinical In Vivo Efficacy of this compound
| Model | Treatment | Outcome |
| Human Lung Adenocarcinoma (A-549) Xenograft | 25 or 50 mg/kg/day (i.p. mini-pump) | 91% tumor growth inhibition[1] |
| Human Xenograft Nude Mouse Model | 25 mg/kg/day (s.c. mini-pump) for 14 days | 77% tumor growth inhibition[1][2] |
| ras Transgenic Mouse Model (Breast Tumor) | 100 mg/kg/day (s.c. injection) for 14 days | Tumor regression[1][2] |
Table 3: Clinical Efficacy of Tipifarnib in Head and Neck Squamous Cell Carcinoma (HNSCC) with HRAS Mutations
| Parameter | Value | Patient Population | Clinical Trial |
| Objective Response Rate (ORR) | 55% | R/M HNSCC with high HRAS VAF (≥20%)[7] | KO-TIP-001 (Phase II) |
| Median Progression-Free Survival (PFS) | 5.6 months | R/M HNSCC with high HRAS VAF (≥20%)[7] | KO-TIP-001 (Phase II) |
| Median Overall Survival (OS) | 15.4 months | R/M HNSCC with high HRAS VAF (≥20%)[7] | KO-TIP-001 (Phase II) |
R/M: Recurrent/Metastatic; VAF: Variant Allele Frequency
Table 4: Clinical Efficacy of Tipifarnib in Other Malignancies
| Malignancy | Objective Response Rate (ORR) | Patient Population |
| Peripheral T-cell Lymphoma (PTCL) | 39.7% (overall), 56.3% (AITL subtype) | Relapsed/refractory PTCL[8] |
| Urothelial Carcinoma with HRAS mutations | 38% | Relapsed or refractory urothelial carcinoma |
AITL: Angioimmunoblastic T-cell Lymphoma
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of farnesyltransferase inhibitors.
Farnesyltransferase (FTase) Enzyme Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of the FTase enzyme by 50% (IC50).
Principle: This assay measures the incorporation of a radiolabeled farnesyl pyrophosphate ([³H]FPP) onto a substrate protein (e.g., Ras or a peptide mimic) by the FTase enzyme. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound being tested.
Generalized Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant FTase enzyme, the farnesylatable substrate (e.g., biotinylated K-Ras4B C-terminal peptide), and varying concentrations of the test inhibitor (e.g., this compound or tipifarnib).
-
Initiation of Reaction: Add [³H]FPP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination of Reaction: Stop the reaction, for example, by adding a high concentration of EDTA or by spotting the mixture onto a filter membrane.
-
Separation and Detection: Separate the radiolabeled protein from the unincorporated [³H]FPP. If a filter-based method is used, wash the filters to remove unincorporated radioactivity.
-
Quantification: Measure the radioactivity of the labeled protein using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of the FTI on the proliferation and viability of cancer cell lines.
Principle: These assays measure metabolic activity as an indicator of cell viability. The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The CellTiter-Glo® assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Generalized Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FTI for a specified period (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
-
Signal Measurement:
-
MTT Assay: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo® Assay: Measure the luminescent signal using a luminometer.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability at each inhibitor concentration. Plot the data to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the FTI in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FTI or a vehicle control, and tumor growth is monitored over time.
Generalized Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A-549 lung cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the FTI (e.g., this compound) via a specified route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage) and schedule (e.g., daily for 14 days). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the experiment until a predetermined endpoint is reached, such as the tumors in the control group reaching a maximum allowable size or a specified duration of treatment.
-
Data Analysis: Plot the mean tumor volume over time for each group to visualize the effect of the treatment. Calculate the tumor growth inhibition (TGI) at the end of the study.
Figure 2: Typical Experimental Workflow for an In Vivo Xenograft Model.
Comparative Logic and Future Directions
The comparison between this compound and tipifarnib is currently limited by the different stages of their development. This compound demonstrates high preclinical potency, with the added feature of dual FTase/GGTase-I inhibition, which could potentially overcome certain resistance mechanisms.[1] Tipifarnib, while having a longer history, has found a clear clinical niche in treating tumors with specific HRAS mutations, where it has shown significant and durable responses.[7] The success of tipifarnib in a genetically defined patient population highlights the importance of biomarker-driven clinical trial design for targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Evolutionary dynamics of tipifarnib in HRAS mutated head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Anti-PD1 prolongs the response of PI3K and farnesyl transferase inhibition in HRAS- and PIK3CA-mutant head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuraoncology.com [kuraoncology.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FTI-2148 and GGTI-2154: Farnesyltransferase and Geranylgeranyltransferase I Inhibitors
In the landscape of cancer research and drug development, inhibitors of protein prenylation have emerged as a promising class of therapeutic agents. These inhibitors disrupt the post-translational modification of key signaling proteins, many of which are implicated in oncogenesis. This guide provides a detailed, data-driven comparison of two prominent non-thiol-containing peptidomimetic inhibitors: FTI-2148, a farnesyltransferase (FTase) inhibitor, and GGTI-2154, a geranylgeranyltransferase I (GGTase I) inhibitor.
Mechanism of Action and Target Specificity
This compound and GGTI-2154 are designed to inhibit the enzymes responsible for attaching farnesyl and geranylgeranyl isoprenoid groups, respectively, to the C-terminus of proteins. These lipid modifications are crucial for the proper membrane localization and function of numerous proteins involved in cell growth, differentiation, and survival, most notably the Ras superfamily of small GTPases.
This compound acts as a potent inhibitor of FTase, the enzyme responsible for farnesylating proteins such as H-Ras. It exhibits significantly less activity against GGTase I.[1][2][3][4]
GGTI-2154 is a highly selective and potent inhibitor of GGTase I, which modifies proteins like RhoA and Rap1A.[5][6][7][8][9] Its selectivity for GGTase I over FTase is a key characteristic.
Quantitative Performance Data
The following tables summarize the in vitro enzymatic potency and in vivo antitumor efficacy of this compound and GGTI-2154, based on experimental data from peer-reviewed studies.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (nM) | Selectivity | Reference |
| This compound | Farnesyltransferase (FTase) | 1.4 | >1200-fold for FTase over GGTase I | [10] |
| Geranylgeranyltransferase I (GGTase I) | 1700 | [10] | ||
| GGTI-2154 | Geranylgeranyltransferase I (GGTase I) | 21 | >260-fold for GGTase I over FTase | [10] |
| Farnesyltransferase (FTase) | 5600 | [10] |
Table 2: In Vivo Antitumor Efficacy in A-549 Human Lung Adenocarcinoma Xenografts
| Compound | Dose-Dependent Tumor Growth Inhibition | Reference |
| This compound | 33%, 67%, 91% | [10] |
| GGTI-2154 | 9%, 27%, 46% | [10] |
Table 3: In Vivo Efficacy in MMTV-ν-Ha-Ras Transgenic Mouse Model of Breast Cancer
| Compound | Average Tumor Regression | Reference |
| This compound | 87 ± 3% | [11][12] |
| GGTI-2154 | 54 ± 3% | [11][12] |
Signaling Pathway Inhibition
Both this compound and GGTI-2154 have been demonstrated to modulate downstream signaling pathways critical for cancer cell proliferation and survival. In H-Ras transformed models, both inhibitors suppress the constitutive activation of the MAPK/Erk and PI3K/Akt pathways.[11][13]
Experimental Protocols
The data presented in this guide are based on established experimental methodologies. Below are outlines of the key protocols used to evaluate this compound and GGTI-2154.
In Vitro Enzyme Inhibition Assay
-
Principle: To determine the concentration of the inhibitor required to reduce the enzymatic activity of FTase or GGTase I by 50% (IC50).
-
Methodology:
-
Recombinant human FTase or GGTase I is incubated with a farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP) substrate, respectively, and a fluorescently or radioactively labeled peptide substrate (e.g., dansyl-GCVLS or [3H]FPP/GGPP and biotinylated peptide).
-
A range of concentrations of this compound or GGTI-2154 is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of product formed is quantified by measuring the fluorescence signal or radioactivity incorporated into the peptide substrate.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Cell-Based Protein Prenylation Assay
-
Principle: To assess the ability of the inhibitors to block the processing of specific protein substrates within intact cells.
-
Methodology:
-
Cells (e.g., NIH 3T3) are treated with varying concentrations of the methyl ester prodrugs of the inhibitors (FTI-2153 and GGTI-2166) for a specified duration.
-
Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.
-
Antibodies specific for target proteins (e.g., H-Ras for FTase inhibition, Rap1A for GGTase I inhibition) are used to detect the processed (prenylated) and unprocessed forms of the proteins. The unprocessed form typically migrates slower on the gel.
-
The concentration of the inhibitor that causes a 50% reduction in protein processing is determined.
-
In Vivo Antitumor Efficacy Studies
-
Principle: To evaluate the ability of the inhibitors to suppress tumor growth in animal models.
-
Methodology:
-
Human tumor cells (e.g., A-549) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
This compound or GGTI-2154 is administered to the treatment groups, typically via subcutaneous or intraperitoneal injection, at various doses for a defined period.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Western Blot Analysis of Downstream Signaling
-
Principle: To measure the effect of the inhibitors on the activation state of key signaling proteins.
-
Methodology:
-
Tumor samples from in vivo studies or cell lysates from in vitro experiments are collected.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of proteins like Erk1/2 and Akt.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
The membranes are often stripped and re-probed with antibodies for the total protein to normalize for loading differences.
-
Conclusion
This compound and GGTI-2154 are valuable research tools for dissecting the roles of farnesylation and geranylgeranylation in cellular signaling and disease. This compound is a highly potent inhibitor of FTase, while GGTI-2154 is a potent and selective inhibitor of GGTase I. The choice between these inhibitors will depend on the specific research question and the target pathway of interest. The experimental data consistently demonstrates their distinct selectivity profiles and their potential as anticancer agents, both as monotherapies and in combination with other cytotoxic drugs.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Farnesyltransferase Catalyzes Unanticipated Farnesylation and Geranylgeranylation of Shortened Target Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. bioassaysys.com [bioassaysys.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
Validating FTI-2148 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FTI-2148's target engagement with alternative farnesyltransferase inhibitors, Lonafarnib and Tipifarnib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of various cellular proteins, including the Ras family of small GTPases. The attachment of a farnesyl pyrophosphate lipid tail, a process known as farnesylation, is crucial for the proper membrane localization and function of these proteins. In many cancers, mutated Ras proteins are constitutively active, driving uncontrolled cell growth and proliferation. By inhibiting FTase, farnesyltransferase inhibitors (FTIs) prevent Ras farnesylation, leading to its mislocalization and subsequent inactivation of downstream signaling pathways.
This compound is a potent, dual inhibitor of farnesyltransferase (FTase) and geranylgeranyltransferase-1 (GGTase-1), with significantly higher affinity for FTase. This guide focuses on methods to validate the engagement of this compound with its primary target, FTase, and compares its performance with two other well-characterized FTIs, Lonafarnib and Tipifarnib.
Quantitative Comparison of Farnesyltransferase Inhibitors
The following table summarizes the in vitro potency of this compound, Lonafarnib, and Tipifarnib against farnesyltransferase. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Target(s) | IC50 (FTase) | Key Findings |
| This compound | FTase, GGTase-1 | 1.4 nM[1] | Dual inhibitor with high potency for FTase. Also inhibits GGTase-1 at higher concentrations (IC50 = 1.7 µM)[1]. |
| Lonafarnib | FTase | 1.9 nM | A potent and specific FTase inhibitor[1]. |
| Tipifarnib | FTase | 0.86 - 7.7 nM | Potent FTase inhibitor with activity in various cancer models. |
Experimental Validation of Target Engagement
Target engagement of FTIs in a cellular context can be validated through several experimental approaches. This section outlines two key methods and provides detailed protocols for their execution in a comparative study of this compound, Lonafarnib, and Tipifarnib.
Western Blotting for Inhibition of HDJ-2 Farnesylation
A hallmark of FTase inhibition in cells is the accumulation of the unprocessed, unfarnesylated form of substrate proteins. The chaperone protein HDJ-2 (also known as DNAJA1) is a well-established biomarker for FTase activity.[2][3] Upon inhibition of FTase, unfarnesylated HDJ-2 accumulates and migrates more slowly on an SDS-PAGE gel, resulting in a characteristic band shift that can be detected by Western blotting.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human pancreatic cancer cell line PSN-1, or other cancer cell lines with known Ras mutations) to 70-80% confluency.
-
Treat the cells with a dose-range of this compound, Lonafarnib, and Tipifarnib (e.g., 0.1 nM to 10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel (e.g., 10% acrylamide).
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDJ-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for both the farnesylated (lower band) and unfarnesylated (upper band) forms of HDJ-2.
-
Calculate the percentage of unfarnesylated HDJ-2 for each treatment condition.
-
Plot the percentage of unfarnesylated HDJ-2 against the inhibitor concentration to determine the EC50 for each compound.
-
Expected Results: A dose-dependent increase in the intensity of the upper band (unfarnesylated HDJ-2) and a corresponding decrease in the lower band (farnesylated HDJ-2) should be observed with increasing concentrations of all three FTIs, demonstrating target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a drug to its target protein in a cellular environment.[4][5] The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein-ligand complex is more resistant to thermal denaturation.
Experimental Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with this compound, Lonafarnib, or Tipifarnib at a fixed concentration (e.g., 1 µM) or a range of concentrations for 1 hour. Include a vehicle control.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction (containing the stabilized, non-denatured FTase) from the precipitated, denatured proteins by centrifugation.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Detection of Soluble Farnesyltransferase:
-
Analyze the soluble fraction by Western blotting using an antibody specific for the alpha or beta subunit of FTase.
-
Alternatively, for higher throughput, an ELISA-based detection method can be employed.
-
-
Data Analysis:
-
Quantify the band intensity of FTase at each temperature for the treated and untreated samples.
-
Normalize the data to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized signal against the temperature to generate CETSA melt curves. A shift in the melt curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
-
For isothermal dose-response experiments, plot the signal at a single, optimized temperature against the inhibitor concentration to determine the EC50 of target engagement.
-
Signaling Pathways and Mechanisms of Action
Farnesyltransferase inhibitors exert their effects by disrupting the signaling cascades downstream of farnesylated proteins, most notably Ras. The following diagrams illustrate the key signaling pathways affected by FTase inhibition.
Caption: Farnesyltransferase inhibitor signaling pathway.
This diagram illustrates how FTIs block the farnesylation of Ras precursors, preventing their localization to the cell membrane and subsequent activation of downstream pro-proliferative and survival pathways like the MAPK (Raf/MEK/ERK) and PI3K/Akt pathways.[6]
Caption: Experimental workflow for target engagement validation.
This workflow outlines the key steps for comparing the target engagement of this compound and its alternatives, from cell treatment to quantitative data analysis using Western blotting and CETSA.
Conclusion
Validating the target engagement of this compound is a critical step in its preclinical development. The experimental protocols provided in this guide, particularly the HDJ-2 Western blot and Cellular Thermal Shift Assay, offer robust methods for confirming and quantifying the interaction of this compound with its target, farnesyltransferase, in a cellular context. By comparing these results with those obtained for established FTIs like Lonafarnib and Tipifarnib, researchers can gain a comprehensive understanding of this compound's potency and cellular activity. The provided diagrams offer a visual representation of the underlying molecular mechanisms and experimental strategies. This comparative approach will enable informed decisions in the advancement of this compound as a potential therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CETSA [cetsa.org]
- 6. The KRAS signaling pathway's impact on the characteristics of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to FTI-2148 for the Inhibition of Ras Processing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FTI-2148, a farnesyltransferase inhibitor (FTI), in the context of its ability to inhibit the post-translational modification of Ras proteins. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts targeting Ras-driven cancers.
Introduction to Ras Processing and Farnesyltransferase Inhibition
Ras proteins are a family of small GTPases that act as critical molecular switches in signal transduction pathways regulating cell growth, differentiation, and survival.[1] For Ras to become biologically active, it must undergo a series of post-translational modifications, the first and most crucial of which is farnesylation.[2] This process involves the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of the nascent Ras protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[2] Following farnesylation, subsequent modifications enable the anchoring of Ras to the inner surface of the plasma membrane, a prerequisite for its signaling function.[1]
Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras signaling and uncontrolled cell proliferation.[2] Farnesyltransferase inhibitors (FTIs) were developed as a therapeutic strategy to specifically block the farnesylation of Ras, thereby preventing its membrane localization and downstream signaling.[3] While initial efforts focused on Ras, it is now understood that FTIs affect the farnesylation of a variety of other proteins, contributing to their overall cellular effects.[4]
This compound: A Dual Farnesyltransferase and Geranylgeranyltransferase-I Inhibitor
This compound is a potent, non-thiol-containing, peptidomimetic inhibitor of farnesyltransferase.[5] A distinguishing feature of this compound is its dual inhibitory activity against both farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase-I (GGTase-I).[5] This is significant because some Ras isoforms, such as K-Ras and N-Ras, can undergo alternative prenylation by GGTase-I when FTase is inhibited, providing a potential mechanism of resistance to FTIs that solely target FTase.[4]
Comparative Analysis of Farnesyltransferase Inhibitors
Direct head-to-head comparative studies of this compound against other prominent FTIs under identical experimental conditions are limited in the public domain. However, by collating data from various sources, we can provide a comparative overview of their inhibitory activities. It is important to note that variations in experimental assays and conditions can influence the reported IC50 values.
Table 1: In Vitro Inhibitory Activity of Selected Farnesyltransferase Inhibitors
| Inhibitor | Type | Target Enzyme(s) | IC50 (FTase) | IC50 (GGTase-I) | Reference |
| This compound | Peptidomimetic | FTase & GGTase-I | 1.4 nM | 1.7 µM | [5] |
| FTI-277 | Peptidomimetic | FTase | 0.5 nM | ~50 nM | [6] |
| Lonafarnib (SCH66336) | Non-peptidomimetic | FTase | 1.9 nM | >10 µM | [7][8] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in assay conditions.
Experimental Data on the Inhibition of Protein Farnesylation
The efficacy of FTIs is often assessed by their ability to inhibit the farnesylation of specific cellular proteins. A common biomarker for FTase inhibition is the chaperone protein HDJ-2, which is exclusively farnesylated. Inhibition of its farnesylation results in an unprocessed, higher molecular weight form that can be detected by a mobility shift on a Western blot.
Experimental Protocols
Assessment of Protein Farnesylation Inhibition by Western Blot
This protocol describes a general method for detecting the inhibition of protein farnesylation by observing the electrophoretic mobility shift of a farnesylated protein, such as HDJ-2.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., A549, HCT116) in appropriate growth medium to ~70-80% confluency.
-
Treat the cells with varying concentrations of the FTI (e.g., this compound, FTI-277, or Lonafarnib) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% or 12%).
-
Perform electrophoresis to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the farnesylated protein of interest (e.g., anti-HDJ-2 antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
The appearance of a higher molecular weight band, or an increase in its intensity relative to the lower, farnesylated form, indicates inhibition of farnesylation.
Visualizations
Ras Signaling Pathway and this compound Inhibition
References
- 1. longdom.org [longdom.org]
- 2. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
FTI-2148: A Comparative Analysis of Cross-Reactivity with Prenyltransferase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of FTI-2148 against its primary target, farnesyltransferase (FTase), and its cross-reactivity with the closely related enzyme, geranylgeranyltransferase-1 (GGTase-1). The data presented is compiled from publicly available research to assist in evaluating the selectivity and potential applications of this compound.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various prenyltransferase enzymes. Lower IC50 values indicate greater potency.
| Enzyme Target | Organism/Source | IC50 (nM) | Reference |
| Farnesyltransferase (FTase) | Mammalian | 0.82 | [1] |
| Farnesyltransferase (FTase) | Mammalian | 1.4 | [2][3][4] |
| Farnesyltransferase (PFT) | Plasmodium falciparum | 15 | [1] |
| Geranylgeranyltransferase-1 (GGTase-1) | Mammalian | 1700 | [1][2][3][4] |
Analysis: The data clearly demonstrates that this compound is a highly potent inhibitor of mammalian farnesyltransferase, with IC50 values in the low nanomolar range. In contrast, its inhibitory activity against mammalian geranylgeranyltransferase-1 is significantly weaker, with an IC50 value in the micromolar range. This indicates a high degree of selectivity of this compound for FTase over GGTase-1, a critical factor in minimizing off-target effects in drug development. Notably, this compound also exhibits potent activity against the farnesyltransferase from the malaria parasite Plasmodium falciparum.
Experimental Protocols
The following are representative experimental protocols for determining the IC50 values of inhibitors against farnesyltransferase and geranylgeranyltransferase-1. These are generalized methods based on established in vitro enzyme inhibition assays.
In Vitro Farnesyltransferase (FTase) Inhibition Assay
This protocol describes a common method using a radiolabeled substrate to measure the inhibition of FTase activity.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP), including [³H]-labeled FPP
-
Peptide substrate (e.g., a biotinylated derivative of the C-terminal sequence of K-Ras4B, such as Biotin-KKKSKTKCVIM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
This compound or other test compounds dissolved in DMSO
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant FTase, and the peptide substrate in each well of a 96-well plate.
-
Add varying concentrations of this compound (or control inhibitor) to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the enzymatic reaction by adding a mixture of FPP and [³H]-FPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., PBS) to remove unincorporated [³H]-FPP.
-
Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Geranylgeranyltransferase-1 (GGTase-1) Inhibition Assay
This protocol is similar to the FTase assay but uses substrates specific for GGTase-1.
Materials:
-
Recombinant human geranylgeranyltransferase-1 (GGTase-1)
-
Geranylgeranyl pyrophosphate (GGPP), including [³H]-labeled GGPP
-
Peptide substrate (e.g., a biotinylated derivative of a GGTase-1 substrate like Rap1A, such as Biotin-KKKCCVIL)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
This compound or other test compounds dissolved in DMSO
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Follow the same procedural steps as the FTase inhibition assay, substituting GGTase-1 for FTase, and GGPP and its radiolabeled counterpart for FPP.
-
The peptide substrate should be one that is preferentially geranylgeranylated.
-
Data analysis to determine the IC50 value is performed in the same manner as for the FTase assay.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Ras signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro determination of IC50 values.
References
FTI-2148: A Potent Tool for Unraveling Protein Farnesylation
For researchers, scientists, and drug development professionals, the study of protein farnesylation is crucial to understanding cellular signaling and disease pathogenesis. FTI-2148 has emerged as a potent and selective tool compound for investigating the role of farnesyltransferase (FTase), a key enzyme in this post-translational modification process. This guide provides a comprehensive comparison of this compound with other common farnesyltransferase inhibitors (FTIs), supported by experimental data and detailed protocols to aid in your research.
Protein farnesylation, the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal "CAAX" motif of a protein, is critical for the proper localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases.[1] Dysregulation of this process is implicated in various diseases, most notably cancer, making FTase a compelling target for therapeutic intervention and basic research.[2][3] this compound is a peptidomimetic inhibitor that demonstrates high potency for FTase.[4][5]
Comparative Analysis of Farnesyltransferase Inhibitors
The selection of an appropriate tool compound is critical for the accuracy and reproducibility of farnesylation studies. The following table summarizes the in vitro potency of this compound in comparison to other widely used FTIs, Lonafarnib and Tipifarnib.
| Compound | Target | IC50 (nM) | Selectivity (vs. GGTase I) | Reference |
| This compound | Mammalian FTase | 0.82 - 1.4 | ~1214 - 2073-fold | [4][5][6] |
| Mammalian GGTase I | 1700 | [4][6] | ||
| Lonafarnib | SARS-CoV-2 (in vitro) | 3978 | Not specified in cancer context | [7] |
| Tipifarnib | SARS-CoV-2 (in vitro) | 4362 | Pgp inhibitor (IC50 < 500 nM) | [7][8] |
In Vitro and In Vivo Efficacy of this compound
Experimental data has demonstrated the cellular and in vivo activity of this compound. In RAS-transformed NIH3T3 cells, this compound at a concentration of 30 μM effectively inhibits the farnesylation of the chaperone protein HDJ-2, a well-established biomarker for FTase inhibition.[4][5] Furthermore, in vivo studies using a human lung adenocarcinoma A-549 xenograft model in nude mice showed that this compound administered via a mini-pump at 25 or 50 mpk/day resulted in a 91% inhibition of tumor growth.[4][6]
Experimental Methodologies
To facilitate the use of this compound in your research, detailed protocols for key experiments are provided below.
In Vitro Farnesyltransferase Activity Assay (Radiometric Filter-Binding Assay)
This assay measures the incorporation of [³H]-farnesyl pyrophosphate ([³H]-FPP) into a protein substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
H-Ras protein (or other suitable farnesyl acceptor protein)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
This compound and other test compounds
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, H-Ras protein (e.g., 1 µM), and the desired concentration of this compound or other inhibitors.
-
Initiate the reaction by adding [³H]-FPP (e.g., 0.5 µM).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Transfer the reaction mixture to a 96-well filter plate and wash the wells with 5% TCA to remove unincorporated [³H]-FPP.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control.
Western Blot Analysis of Protein Farnesylation
This method detects the inhibition of protein farnesylation by observing the accumulation of the unprocessed, non-farnesylated form of a target protein, which typically migrates slower on an SDS-PAGE gel.
Materials:
-
Cell lines of interest (e.g., cancer cell lines)
-
This compound and other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against farnesylation biomarkers (e.g., anti-HDJ-2, anti-prelamin A)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 24-48 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The appearance of a higher molecular weight band for the target protein indicates the accumulation of the non-farnesylated form.[9][10][11]
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the Ras signaling pathway and a typical experimental workflow for evaluating FTIs.
Caption: The Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical evaluation of FTIs.
Conclusion
This compound is a valuable tool for studying protein farnesylation due to its high potency and selectivity for farnesyltransferase. Its demonstrated efficacy in both in vitro and in vivo models makes it a robust compound for investigating the biological roles of farnesylated proteins and for the preclinical evaluation of FTase inhibition as a therapeutic strategy. This guide provides the necessary comparative data and experimental protocols to effectively incorporate this compound into your research endeavors.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of farnesyltransferase inhibitors on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
A Comparative Benchmarking Guide to Farnesyltransferase Inhibitors: FTI-2148, Lonafarnib, and Tipifarnib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the farnesyltransferase inhibitor (FTI) FTI-2148 against two well-established FTIs, lonafarnib and tipifarnib. The information presented herein is intended to assist researchers in evaluating these compounds for their potential applications in cancer research and other therapeutic areas where farnesyltransferase activity is a key target. The data has been compiled from various preclinical studies and is presented with the objective of providing a clear, evidence-based comparison.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CaaX" motif of various cellular proteins. This process, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are key components of signal transduction pathways regulating cell growth, differentiation, and survival. The Ras family of small GTPases are prominent substrates of FTase and are frequently mutated in human cancers, leading to constitutive activation of downstream signaling pathways. By inhibiting FTase, FTIs prevent the membrane localization and subsequent activation of Ras and other farnesylated proteins, thereby offering a therapeutic strategy for cancers and other diseases driven by aberrant signaling.
In Vitro Potency and Selectivity
The in vitro potency of FTIs is typically determined by their half-maximal inhibitory concentration (IC50) against farnesyltransferase. Selectivity is assessed by comparing the IC50 for FTase to that for the closely related enzyme, geranylgeranyltransferase-I (GGTase-I), which modifies proteins with a C-terminal "CaaL" motif. High selectivity for FTase over GGTase-I is desirable to minimize off-target effects.
| Inhibitor | FTase IC50 (nM) | GGTase-I IC50 (µM) | Selectivity (GGTase-I / FTase) | Reference |
| This compound | 1.4 | 1.7 | ~1214 | [1][2] |
| Lonafarnib | 1.9 | >50 | >26,315 | [3] |
| Tipifarnib | 0.45-0.57 | Not explicitly stated, but selective | Not explicitly stated | [3] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy
Preclinical in vivo studies are critical for evaluating the anti-tumor activity of FTIs. These studies typically involve administering the compounds to animal models bearing human tumor xenografts or to transgenic models of cancer.
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Human lung adenocarcinoma A-549 cells induced mouse model | 25 or 50 mg/kg/day (intraperitoneal injection) | 91% | [1] |
| This compound | Human Xenograft Nude Mouse Model | 25 mg/kg/day (subcutaneous injection) for 14 days | 77% | [1] |
| This compound | ras transgenic mouse model | 100 mg/kg/day (subcutaneous injection) for 14 days | Breast tumor regression | [1] |
| Lonafarnib | Not available in a directly comparative study | - | - | |
| Tipifarnib | Not available in a directly comparative study | - | - |
Note: A direct head-to-head in vivo comparison of these three inhibitors in the same animal model was not available in the public domain at the time of this review.
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)
This protocol describes a common method for determining the in vitro potency of farnesyltransferase inhibitors.
Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the dansyl-peptide leads to an increase in its fluorescence, which can be monitored over time. The presence of an FTase inhibitor will reduce the rate of this reaction, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS (or other suitable CaaX peptide)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl2, 5 mM DTT
-
Test compounds (FTIs) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~485 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add a small volume of each compound dilution. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).
-
Add a solution containing FTase and the dansyl-peptide substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of FPP to each well.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a set duration (e.g., 60 minutes) using a fluorescence plate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The Ras Signaling Pathway
Farnesyltransferase plays a critical role in the activation of Ras proteins. The following diagram illustrates the canonical Ras-Raf-MEK-ERK signaling cascade, a key pathway in cell proliferation and survival that is often dysregulated in cancer.
Caption: The Ras signaling pathway and the point of intervention for FTIs.
Experimental Workflow for FTI Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of farnesyltransferase inhibitors.
Caption: A generalized workflow for the preclinical evaluation of FTIs.
Conclusion
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, lonafarnib (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for FTI-2148
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the proper handling and disposal of FTI-2148, a potent farnesyltransferase and geranylgeranyltransferase-1 inhibitor. Adherence to these procedures is essential to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Key Safety and Hazard Information
A summary of the pertinent safety and hazard data for this compound is provided below.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 251577-09-0 |
| Molecular Formula | C₂₄H₂₈N₄O₃S |
| Molecular Weight | 452.57 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| Storage Conditions | Store powder at -20°C and solutions in solvent at -80°C. Keep container tightly sealed in a cool, well-ventilated area[1][2]. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1]. |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following personal protective equipment (PPE) is mandatory to minimize exposure.
-
Eye Protection: Safety goggles with side-shields[1].
-
Body Protection: Impervious clothing, such as a lab coat[1].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation[1][3].
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to consign it to an approved hazardous waste disposal plant[1]. The following steps provide a practical workflow for laboratory personnel.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste[4][5].
-
Segregate this compound waste from other laboratory waste streams to prevent incompatible materials from mixing[5][6]. Specifically, keep it separate from strong acids, alkalis, and strong oxidizing or reducing agents[1].
2. Waste Collection and Labeling:
-
Collect this compound waste in a designated, compatible, and leak-proof container with a tightly fitting screw cap[5][7]. The container should be clearly labeled as "Hazardous Waste"[5][6].
-
The label must include the full chemical name "this compound," the concentration (if in solution), and the associated hazards (e.g., "Toxic," "Aquatic Hazard")[5][6].
3. Management of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent capable of dissolving this compound[1][8][9].
-
Collect the rinsate from all three rinses and dispose of it as hazardous waste along with other this compound waste[8][10].
-
After triple-rinsing, deface or remove the original label on the container, and mark it as "EMPTY" or "MT"[8][9]. The decontaminated container can then be disposed of as regular laboratory glass or plastic waste[1][8].
4. Handling Spills:
-
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation[1].
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as diatomite or universal binders[1].
-
Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal[1][4].
-
Decontaminate the spill area and any equipment by scrubbing with alcohol[1].
5. Final Disposal:
-
Store the collected and labeled hazardous waste in a designated satellite accumulation area within the laboratory until it is collected by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor[6].
-
Do not dispose of this compound down the drain or in regular trash under any circumstances due to its high aquatic toxicity[1][4].
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling FTI-2148
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling FTI-2148. It includes detailed personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and emergency protocols to ensure a safe laboratory environment.
Chemical and Hazard Information
This compound is an imidazolo-containing peptidomimetic that acts as a dual inhibitor of farnesyl transferase (FT-1) and geranylgeranyl transferase-1 (GGT-1).[1][2][3][4] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5]
Chemical Properties:
| Property | Value |
| Synonyms | This compound free base |
| Formula | C24H28N4O3S |
| Molecular Weight | 452.573 g/mol [5] |
| CAS Number | 251577-09-0[5] |
Hazard Identification:
| Hazard | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4[5] | H302: Harmful if swallowed.[5] |
| Acute Aquatic Toxicity | Category 1[5] | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1[5] | H410: Very toxic to aquatic life with long lasting effects.[5] |
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.
Recommended PPE:
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields.[5] |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[5] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.[5] |
Experimental Protocol: Safe Handling and Solution Preparation
This protocol outlines the procedure for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Personal Protective Equipment (see table above)
-
Chemical fume hood
-
Analytical balance
-
Vortex mixer
-
Sterile conical tubes or vials
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is certified and functioning correctly.
-
Weighing: Tare a sterile, pre-labeled conical tube or vial on an analytical balance within the fume hood. Carefully weigh the desired amount of this compound powder directly into the container. Avoid generating dust.
-
Solubilization: In the fume hood, add the appropriate volume of solvent to the container with the this compound powder.
-
Mixing: Cap the container securely and vortex until the solid is completely dissolved.
-
Storage: Store the resulting solution at -80°C in a tightly sealed container.[4][5] Powder should be stored at -20°C.[4][5]
-
Decontamination: Wipe down the work area within the fume hood and any equipment used with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including empty containers, pipette tips, and gloves, in a designated hazardous waste container.
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin.[5]
-
Prevent the formation of dust and aerosols.[5]
-
Use only in areas with appropriate exhaust ventilation.[5]
-
Keep the container tightly sealed in a cool, well-ventilated area.[5]
-
Protect from direct sunlight and sources of ignition.[5]
Spill Management: In the event of a spill, follow the workflow below. Ensure the area is well-ventilated and restrict access to non-essential personnel.
Disposal: Dispose of this compound and its container at an approved waste disposal plant.[5] Do not release into the environment.[5] All disposal activities must comply with local, state, and federal regulations. Contaminated materials should be collected in sealed containers and handled by a licensed hazardous waste disposal service.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
